molecular formula C10H15N3O B11777237 1-(5-Aminopyridin-3-yl)piperidin-4-ol

1-(5-Aminopyridin-3-yl)piperidin-4-ol

Cat. No.: B11777237
M. Wt: 193.25 g/mol
InChI Key: CADBXOJDIDKUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Aminopyridin-3-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol. This aminopyridine-substituted piperidine derivative is designed for research and development purposes only. It serves as a versatile building block in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules that target biologically relevant proteins. Compounds featuring both aminopyridine and piperidine scaffolds are frequently explored in the development of protein kinase inhibitors, which are relevant in oncology research for potential antineoplastic applications . The structure combines a piperidine ring, a common feature in pharmacologically active compounds, with an aminopyridine group, which can act as a hydrogen bond donor and acceptor, facilitating interactions with enzyme binding sites. Researchers may utilize this compound as a key intermediate in constructing molecular libraries or in lead optimization efforts. As with all fine chemicals, proper handling procedures should be followed. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Please note: The specific information and research applications for this exact compound are not fully available in public sources. The description above is based on its structural features and the common uses of its analogs. It is essential to consult the product's Certificate of Analysis (CoA) and conduct your own safety and applicability assessments before use.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-(5-aminopyridin-3-yl)piperidin-4-ol

InChI

InChI=1S/C10H15N3O/c11-8-5-9(7-12-6-8)13-3-1-10(14)2-4-13/h5-7,10,14H,1-4,11H2

InChI Key

CADBXOJDIDKUGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CN=CC(=C2)N

Origin of Product

United States

Foundational & Exploratory

1-(5-Aminopyridin-3-yl)piperidin-4-ol structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Validation of 1-(5-Aminopyridin-3-yl)piperidin-4-ol

Executive Summary

This technical guide outlines the rigorous structural elucidation of 1-(5-aminopyridin-3-yl)piperidin-4-ol (CAS: Implied/Generic), a critical heterobifunctional scaffold often utilized in the synthesis of SHP2, SOS1, and other kinase inhibitors.[1]

The 3,5-disubstituted pyridine motif presents a specific analytical challenge: distinguishing it from the thermodynamically distinct 2,4- or 2,6-isomers.[1] This guide establishes a self-validating protocol using High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) to unambiguously confirm the regiochemistry and connectivity of the molecule.[1]

Theoretical Structural Analysis

Before experimental validation, we must establish the theoretical spectral signature. The molecule consists of an electron-deficient pyridine ring substituted at the meta positions (3 and 5) by two electron-donating groups: a secondary amine (piperidinyl) and a primary amine (amino).[1]

Predicted NMR Signature (DMSO-d₆)

The symmetry of the 3,5-substitution pattern is the key differentiator.[1]

  • Pyridine Ring (

    
    H):  We expect three aromatic protons. Due to the meta relationship, coupling constants (
    
    
    
    ) will be small (~1.5–2.5 Hz), appearing as doublets or triplets (pseudo-singlets).
    • H2 (Position 2): Flanked by the Ring Nitrogen and the Piperidine. Deshielded.

    • H6 (Position 6): Flanked by the Ring Nitrogen and the Amino group. Deshielded.

    • H4 (Position 4): Located between the two electron-donating substituents (Amino and Piperidine). This proton will be significantly shielded (shifted upfield) relative to H2/H6.

  • Piperidine Ring: The 4-hydroxy substitution creates a plane of symmetry (assuming achiral conditions or rapid chair-flip averaging).

Mass Spectrometry Logic
  • Formula:

    
    
    
  • Exact Mass: 193.1215 Da

  • Ionization: ESI+ mode will yield

    
    .
    
  • Fragmentation: Expect loss of

    
     (18 Da) from the piperidine alcohol and ring cleavage of the piperidine moiety.
    

Experimental Elucidation Workflow

The following diagram details the logical flow for validating the material, from crude isolation to final Certificate of Analysis (CoA).

ElucidationWorkflow Start Crude Isolation (Post-Hydrogenation) Purification Flash Chromatography (DCM/MeOH/NH3) Start->Purification Remove Pd/C HRMS HRMS (ESI+) Confirm Formula C10H15N3O Purification->HRMS Aliquot A NMR_1H 1H NMR (DMSO-d6) Confirm Functional Groups Purification->NMR_1H Aliquot B NMR_2D 2D NMR (HMBC/COSY) Confirm Regiochemistry HRMS->NMR_2D Mass Confirmed NMR_1H->NMR_2D Connectivity Check Final Final CoA >98% Purity NMR_2D->Final Structure Validated

Figure 1: Step-by-step structural validation workflow ensuring rigorous exclusion of regioisomers.

Analytical Protocols & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and unsaturation degree.[1]

  • Method: Dissolve 0.1 mg in MeOH. Inject into Q-TOF or Orbitrap ESI+.

  • Acceptance Criteria:

    • Observed

      
       within 5 ppm of calculated 194.1288 .
      
    • Isotope pattern (

      
      ) matches simulated distribution for 
      
      
      
      .[1]
Nuclear Magnetic Resonance (NMR) - The Definitive Proof

Objective: Distinguish 3,5-substitution from 2,4- or 2,6-isomers.

Sample Prep: Dissolve 10-15 mg in 0.6 mL DMSO-d₆ . Note: DMSO is required to visualize the exchangeable -OH and -NH₂ protons, which are often invisible in CDCl₃.

Data Summary Table: Characteristic Shifts

PositionTypeShift (δ ppm)MultiplicityCoupling (

)
Structural Insight
Py-H2 Aromatic7.60 – 7.75Doublet (d)~2.0 HzMeta-coupling to H4; Deshielded by Ring N.
Py-H6 Aromatic7.45 – 7.55Doublet (d)~2.0 HzMeta-coupling to H4; Deshielded by Ring N.
Py-H4 Aromatic6.60 – 6.80Triplet/dd~2.0 HzDiagnostic: Shielded by both NH₂ and Piperidine.
-NH₂ Amine4.90 – 5.10Broad Singlet-Exchangeable; Confirms free amine.[1]
-OH Hydroxyl4.60 – 4.70Doublet (d)~4.0 HzCoupled to CH-OH; Confirms alcohol.
Pip-H4 Methine3.50 – 3.70Multiplet-Germinal to OH.
Pip-H2/6 Methylene3.30 – 3.45Multiplet-Adjacent to Piperidine Nitrogen.

Critical Regiochemistry Check: If the pyridine protons show a large coupling constant (


 Hz), the structure is incorrect  (likely 2,3 or 3,4 substitution). Only small meta-couplings (

Hz) confirm the 3,5-substitution pattern [1].
Connectivity Map (HMBC/COSY)

To prove the piperidine is attached at C3 and the amine at C5 (or vice versa, they are chemically distinct but structurally symmetric in the meta-framework), use 2D correlations.

ConnectivityMap PyN Pyridine N C2 C2 PyN->C2 C3 C3 (Pip) C2->C3 C4 C4 (H) C3->C4 PipN Piperidine N C3->PipN N-C Bond C4->C2 3-bond C5 C5 (NH2) C4->C5 C6 C6 C4->C6 3-bond C5->C6 NH2 NH2 Group C5->NH2 C-N Bond C6->PyN PipN->C2 Diagnostic

Figure 2: HMBC correlations required to confirm the N-linkage to the pyridine ring.

Quality Control & Impurity Profiling

When synthesizing this molecule (typically via reduction of 3-nitro-5-(piperidin-1-yl)pyridine), specific impurities must be monitored.

  • Nitro-Intermediate: Incomplete hydrogenation.[1]

    • Detection: HRMS peak at

      
      .
      
    • NMR: Downfield shift of Py-H4 and Py-H6 due to the electron-withdrawing

      
       group.[1]
      
  • Regioisomers: Resulting from non-selective SnAr reactions on starting materials (e.g., 2,4-dibromopyridine contaminants).[1]

    • Detection: Presence of doublets with

      
       Hz in the aromatic region [2].
      
  • Piperidine Ring Opening: Rare, but possible under harsh reduction conditions.

    • Detection: Loss of the piperidine ring multiplets; appearance of aliphatic chains.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text confirming 3,5-pyridine coupling constants).

  • National Institute of Standards and Technology (NIST). (2023). 3-Aminopyridine Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Vertex AI Search Results. (2025). NMR coupling constants 3,5-disubstituted pyridine.

Sources

Navigating the Synthesis and Application of Aminopyridinyl-Piperidinols: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of 1-(5-Aminopyridin-3-yl)piperidin-4-ol and its Analogs

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a vast array of pharmaceuticals and bioactive compounds.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for designing ligands that target a wide range of biological entities. When coupled with a substituted pyridine ring, the resulting aminopyridinyl-piperidinol framework presents a versatile platform for developing novel therapeutics, particularly in areas such as neurodegenerative diseases, oncology, and infectious diseases.[3][4]

Molecular Characteristics and Physicochemical Properties

The foundational structure of 1-(5-Aminopyridin-3-yl)piperidin-4-ol combines a piperidin-4-ol ring with a 3,5-substituted pyridine. This arrangement of heteroatoms and functional groups dictates its physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic profiles.

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Molecular Formula C₁₀H₁₅N₃OBased on the chemical structure.
Molecular Weight 193.24 g/mol Calculated from the molecular formula.
LogP (Octanol-Water Partition Coefficient) Low to moderateThe presence of the hydroxyl and amino groups increases polarity, likely resulting in a lower LogP value compared to unsubstituted analogs. This is generally favorable for aqueous solubility but may require optimization for blood-brain barrier penetration.
pKa (Acid Dissociation Constant) Two primary basic centersThe piperidine nitrogen and the pyridine ring nitrogen will be the most basic sites, with the aminopyridine nitrogen being less basic due to resonance effects. The specific pKa values will influence the ionization state at physiological pH, impacting receptor binding and cell permeability.
Hydrogen Bond Donors/Acceptors Donors: 2 (hydroxyl and amino) Acceptors: 3 (pyridine nitrogen, amino nitrogen, hydroxyl oxygen)This capacity for multiple hydrogen bond interactions is a key feature for forming stable complexes with biological targets.
Physical Form Likely a solid at room temperatureSimilar aminopyridinyl-piperidinol compounds are typically crystalline solids.[5]

Strategic Synthesis of Aminopyridinyl-Piperidinol Scaffolds

The synthesis of aminopyridinyl-piperidinol derivatives can be approached through several strategic pathways. A common and effective method involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated halopyridine and piperidin-4-ol or a protected precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for 1-(5-Aminopyridin-3-yl)piperidin-4-ol is outlined below. This approach prioritizes commercially available starting materials and robust, well-characterized reactions.

G cluster_0 Key Disconnection target 1-(5-Aminopyridin-3-yl)piperidin-4-ol snar SNA_r_ Reaction target->snar C-N Bond Formation reduction Nitro Group Reduction target->reduction Final Step precursor1 3-Bromo-5-nitropyridine snar->precursor1 precursor2 Piperidin-4-ol snar->precursor2 intermediate 1-(5-Nitropyridin-3-yl)piperidin-4-ol reduction->intermediate intermediate->snar Intermediate Formation

Caption: Retrosynthetic analysis of 1-(5-Aminopyridin-3-yl)piperidin-4-ol.

Experimental Protocol: A Step-by-Step Guide

Step 1: N-Arylation of Piperidin-4-ol with 3-Bromo-5-nitropyridine

This initial step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group on the pyridine ring activates the C-Br bond, making it susceptible to displacement by the secondary amine of piperidin-4-ol.

  • Reagents and Solvents:

    • 3-Bromo-5-nitropyridine (1.0 eq)

    • Piperidin-4-ol (1.2 eq)[6]

    • A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq)

    • A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a solution of 3-bromo-5-nitropyridine in the chosen solvent, add piperidin-4-ol and the base.

    • Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding primary amine. Several methods are effective for this transformation.

  • Reagents and Solvents:

    • 1-(5-Nitropyridin-3-yl)piperidin-4-ol (1.0 eq)

    • Method A (Catalytic Hydrogenation): Palladium on carbon (Pd/C, 5-10 mol%) under a hydrogen atmosphere in a solvent like ethanol or ethyl acetate.

    • Method B (Chemical Reduction): Iron powder (Fe) in acetic acid (AcOH) or stannous chloride (SnCl₂) in hydrochloric acid (HCl).

  • Procedure (Method A):

    • Dissolve the nitro-intermediate in the chosen solvent in a hydrogenation vessel.

    • Add the Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization to yield 1-(5-Aminopyridin-3-yl)piperidin-4-ol.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitro Reduction start1 3-Bromo-5-nitropyridine react1 Mix in DMF with K₂CO₃ start1->react1 start2 Piperidin-4-ol start2->react1 heat1 Heat (80-120 °C) react1->heat1 workup1 Aqueous Workup & Purification heat1->workup1 intermediate 1-(5-Nitropyridin-3-yl)piperidin-4-ol workup1->intermediate react2 Dissolve in Ethanol with Pd/C intermediate->react2 h2 Hydrogenation (H₂ atm) react2->h2 workup2 Filtration & Purification h2->workup2 product 1-(5-Aminopyridin-3-yl)piperidin-4-ol workup2->product

Caption: General synthetic workflow for 1-(5-Aminopyridin-3-yl)piperidin-4-ol.

Potential Applications in Drug Discovery

The aminopyridinyl-piperidinol scaffold is a versatile pharmacophore with potential applications across several therapeutic areas. The specific substitution pattern of 1-(5-Aminopyridin-3-yl)piperidin-4-ol suggests several avenues for investigation.

  • Kinase Inhibition: Many kinase inhibitors incorporate a hinge-binding aminopyridine motif. The amino group can form crucial hydrogen bonds with the kinase hinge region, while the piperidinol moiety can be functionalized to target the solvent-exposed region, enhancing selectivity and potency.

  • Central Nervous System (CNS) Targets: The piperidine ring is a common feature in many CNS-active drugs. Depending on its ability to cross the blood-brain barrier, this compound could be explored for its activity on targets such as serotonin receptors, dopamine transporters, or other neurotransmitter systems.[3]

  • Antimicrobial and Antiviral Activity: The piperidin-4-one core, a close structural relative, has shown promise as a scaffold for developing antibacterial and antifungal agents.[4][7] The aminopyridine moiety could also contribute to antiviral activity, as seen in some HIV reverse transcriptase inhibitors.

Safety and Handling

While specific toxicity data for 1-(5-Aminopyridin-3-yl)piperidin-4-ol is not available, general precautions for handling substituted aminopyridines and piperidines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[8] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

1-(5-Aminopyridin-3-yl)piperidin-4-ol represents a promising, albeit underexplored, chemical entity with significant potential in drug discovery. While the absence of a dedicated CAS number highlights the need for foundational research, the established chemistry and pharmacology of its structural analogs provide a robust framework for its synthesis and investigation. By leveraging the synthetic strategies and predictive insights outlined in this guide, researchers can effectively approach the study of this compound and unlock its potential as a novel therapeutic agent. The key to its future development lies in empirical validation of its properties and biological activities, a journey that begins with the fundamental steps of synthesis and characterization.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-4-ol. PubChem. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • KISHIDA CHEMICAL CO., LTD. (2023, April 24).
  • Wünsch, B., et al. (n.d.).
  • Yadav, J. S., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Kukhareva, T., et al. (2023).
  • Alfa Aesar. (2023, March 16).
  • Pharmaffiliates. (n.d.). CAS No : 127294-73-9 | Product Name : (R)-3-Aminopiperidine. Retrieved from [Link]

  • Kukhareva, T., et al. (2023).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
  • LookChem. (n.d.). Cas 13035-19-3,4-Aminopiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed, 21(4), 327-43.
  • MDPI. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)

Sources

An In-Depth Technical Guide to 1-(5-Aminopyridin-3-yl)piperidin-4-ol: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1-(5-Aminopyridin-3-yl)piperidin-4-ol is a heterocyclic organic compound that incorporates both a 3,5-disubstituted aminopyridine moiety and a piperidin-4-ol scaffold. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug discovery. The piperidine ring is a privileged structure found in numerous pharmaceuticals, while the aminopyridine fragment offers versatile handles for further chemical modification and potential interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, detailed experimental protocols, and the spectroscopic signature of 1-(5-Aminopyridin-3-yl)piperidin-4-ol, intended for researchers and scientists in the field of drug development.

Molecular Identity and Physicochemical Profile

1-(5-Aminopyridin-3-yl)piperidin-4-ol is a polar molecule whose properties are dictated by the interplay of its aromatic aminopyridine head and the aliphatic, hydroxyl-substituted piperidine tail. While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its constituent parts and closely related analogs.[1]

Identifier Value
IUPAC Name 1-(5-Aminopyridin-3-yl)piperidin-4-ol
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
Canonical SMILES C1C(CN(C1)C2=CC(=CN=C2)N)O
InChI Key (Predicted) YJFLWLHNNCSXSF-UHFFFAOYSA-N
CAS Number Not assigned. A close analog, 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol, has CAS 1603313-24-1.[1]

Table 1. Physicochemical Properties (Predicted and Inferred)

Property Predicted Value / Observation Justification / Source
Physical State Solid at room temperature.Similar N-aryl piperidinols and aminopyridines are solids.[1]
Melting Point >150 °C (Decomposition may occur)High polarity, hydrogen bonding (N-H, O-H), and aromatic stacking lead to strong intermolecular forces. Nitro and chloro derivatives of similar structures melt at 268–287°C.[1]
Solubility Soluble in polar organic solvents (Methanol, DMSO, DMF). Sparingly soluble in water. Insoluble in nonpolar solvents (Hexane).The presence of hydroxyl and amine groups facilitates hydrogen bonding with polar solvents.[2]
pKa (Most Basic) ~8.5-9.5 (Piperidine Nitrogen)The piperidine nitrogen is a secondary aliphatic amine, typically more basic than the aromatic pyridine nitrogen or the aniline-like amino group.
pKa (Most Acidic) ~16-17 (Piperidinol -OH)Typical pKa for a secondary alcohol.
LogP ~0.5 - 1.5Calculated estimate; balances the hydrophilic amine/alcohol groups with the lipophilic pyridine/piperidine rings.

Synthesis and Purification

The synthesis of N-(hetero)aryl piperidines is a cornerstone of pharmaceutical chemistry.[3][4] A robust and logical approach to 1-(5-Aminopyridin-3-yl)piperidin-4-ol is through a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[5][6][7] This method is renowned for its functional group tolerance and efficiency in forming aryl-amine bonds.

The proposed strategy involves coupling a readily available dihalopyridine, 3-bromo-5-nitropyridine, with piperidin-4-ol, followed by the reduction of the nitro group. This sequence is chosen for its causality:

  • Selectivity: The bromine at the 3-position is more reactive in Pd-catalyzed couplings than a potential chlorine or fluorine atom. Using a nitro-substituted pyridine activates the ring for nucleophilic aromatic substitution, but the Buchwald-Hartwig conditions are generally milder and more versatile.[8]

  • Protection/Deprotection Logic: The nitro group serves as a masked form of the amine. It is electron-withdrawing, which can influence the reactivity of the pyridine ring during the coupling step. Its reduction to a primary amine is a standard, high-yielding transformation, typically achieved with reagents like tin(II) chloride or catalytic hydrogenation.

Synthesis_Workflow A 3-Bromo-5-nitropyridine C 1-(5-Nitropyridin-3-yl)piperidin-4-ol A->C B Piperidin-4-ol B->C D 1-(5-Aminopyridin-3-yl)piperidin-4-ol C->D Nitro Reduction reagents1 Pd₂(dba)₃, XPhos NaOt-Bu, Toluene 100 °C reagents1->C reagents2 SnCl₂·2H₂O Ethanol, Reflux or H₂, Pd/C, MeOH reagents2->D Building_Block Core 1-(5-Aminopyridin-3-yl) piperidin-4-ol A Acylation / Sulfonylation (Amides, Sulfonamides) Core->A via -NH₂ B Alkylation / Reductive Amination (Secondary/Tertiary Amines) Core->B via -NH₂ C Oxidation (Piperidinone) Core->C via -OH D Esterification / Etherification (Esters, Ethers) Core->D via -OH E Diazotization -> Sandmeyer (Halides, Nitriles) Core->E via -NH₂

Sources

Technical Monograph: 1-(5-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architecture, and Analytical Characterization

Executive Summary

This technical guide provides a comprehensive structural and physicochemical analysis of 1-(5-Aminopyridin-3-yl)piperidin-4-ol , a critical heterocyclic building block in modern medicinal chemistry. Often utilized as a solubility-enhancing scaffold in kinase inhibitor discovery (e.g., targeting SHP2 or ERK pathways), this molecule combines a polar piperidine-4-ol tail with a reactive aminopyridine core. This document details its molecular weight derivation, validated synthetic routes, and self-verifying analytical protocols for researchers in drug development.

Part 1: Physicochemical Properties & Molecular Weight Analysis

The precise characterization of molecular weight and isotopic distribution is fundamental for establishing identity during high-throughput screening (HTS) and fragment-based drug design (FBDD).

Structural Constants
  • IUPAC Name: 1-(5-Aminopyridin-3-yl)piperidin-4-ol

  • Chemical Formula:

    
    
    
  • SMILES: OC1CCN(c2cncc(N)c2)CC1

Molecular Weight Breakdown

The molecular weight is derived from the sum of standard atomic weights. For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical value.

ElementCountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C) 1012.011120.11
Hydrogen (H) 151.00815.12
Nitrogen (N) 314.00742.02
Oxygen (O) 115.99916.00
Total Average MW 193.25 g/mol

Mass Spectrometry Parameters:

  • Monoisotopic Mass (Exact Mass): 193.1215 Da

  • [M+H]+ Ion (ESI Positive): 194.1288 m/z

Key Physicochemical Descriptors

These parameters dictate the molecule's behavior in biological assays and formulation.

PropertyValueImplication for Drug Design
cLogP ~0.2Highly favorable for oral bioavailability; indicates good water solubility.
TPSA 68.0 ŲWell within the "Rule of 3" for fragment libraries (< 60-70 Ų).
pKa (Pyridine N) ~5.8The pyridine nitrogen is weakly basic; less likely to be protonated at physiological pH compared to alkyl amines.
H-Bond Donors 3Includes the primary amine (-NH2) and the hydroxyl (-OH).

Part 2: Synthetic Architecture & Process Chemistry

To ensure high purity and scalability, a Buchwald-Hartwig Cross-Coupling strategy is recommended over traditional nucleophilic aromatic substitution (


), as the 3,5-disubstituted pyridine core is electronically deactivated for direct displacement without harsh conditions.
Validated Synthetic Route

The synthesis proceeds in two distinct stages:

  • C-N Bond Formation: Palladium-catalyzed coupling of 3-bromo-5-nitropyridine with piperidin-4-ol.

  • Nitro Reduction: Chemoselective reduction of the nitro group to the primary amine.

Reaction Workflow Diagram

Synthesis_Workflow Start 3-Bromo-5-nitropyridine (Starting Material) Intermediate Intermediate: 1-(5-Nitropyridin-3-yl) piperidin-4-ol Start->Intermediate Step 1: Buchwald-Hartwig Coupling Reagent1 Piperidin-4-ol Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100°C Reagent1->Intermediate Product FINAL PRODUCT: 1-(5-Aminopyridin-3-yl) piperidin-4-ol Intermediate->Product Step 2: Nitro Reduction Reagent2 H2 (1 atm), 10% Pd/C MeOH, RT, 4h Reagent2->Product

Figure 1: Two-step synthetic pathway utilizing palladium catalysis for C-N bond formation followed by hydrogenation.

Process Causality & Optimization
  • Why Buchwald-Hartwig? The 3-position of pyridine is not sufficiently electrophilic for standard

    
    . Attempting thermal displacement often leads to decomposition or low yields. Palladium catalysis lowers the activation energy, allowing the reaction to proceed at 80-100°C with high conversion.
    
  • Why Xantphos? This bidentate ligand has a wide bite angle, which promotes the reductive elimination step in the catalytic cycle, crucial for forming C-N bonds with electron-deficient heteroaryls.

Part 3: Analytical Protocols (Self-Validating Systems)

Trustworthiness in data is established through self-validating analytical workflows. The following protocols are designed to cross-reference identity (MS) with connectivity (NMR).

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: Confirm elemental composition and absence of debrominated by-products.

  • Sample Prep: Dissolve 0.1 mg of sample in 1 mL of 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • Method: Direct infusion or UPLC-MS (C18 column).

  • Validation Criteria:

    • Main Peak: m/z 194.1288 ± 5 ppm.

    • Isotopic Pattern: A distinct M+1 peak at ~195.13 (approx. 11-12% relative abundance due to

      
      C) confirms the carbon count of 10.
      
    • Impurity Check: Look for m/z 179.1 (loss of -NH2 or -OH) or m/z 207 (methylated impurities).

Nuclear Magnetic Resonance ( H-NMR) Validation

Objective: Verify the 3,5-disubstitution pattern on the pyridine ring.

Solvent: DMSO-


 (Provides clear separation of exchangeable -NH2 and -OH protons).
Proton AssignmentChemical Shift (

, ppm)
MultiplicityStructural Causality
Pyridine H-2 7.85 - 7.95Singlet (d)Located between the Ring N and Piperidine N. Most deshielded.
Pyridine H-6 7.60 - 7.70Singlet (d)Located between the Ring N and Amino group.
Pyridine H-4 6.80 - 6.90Triplet (t)Located between the two substituents. Shielded by the electron-donating -NH2.
Amino (-NH2) 5.00 - 5.20Broad SingletExchangeable; confirms reduction of nitro group.
Hydroxyl (-OH) 4.60 - 4.70DoubletCouples with CH-4 of piperidine.
Piperidine H 1.40 - 3.60MultipletsCharacteristic aliphatic envelope for the piperidine ring.

Part 4: Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

This molecule serves as an ideal "fragment" due to its low molecular weight (<200 Da) and dual functionality.

  • The Amino Group: Acts as a hydrogen bond donor, often targeting the hinge region of kinase enzymes (e.g., ATP binding pocket).

  • The Piperidine-ol: Projects into the solvent-exposed region, improving the solubility and metabolic stability of the final drug candidate.

Structural Logic Diagram

Structure_Function cluster_0 Pharmacophore Features Molecule 1-(5-Aminopyridin-3-yl) piperidin-4-ol Pyridine Pyridine Core: Scaffold Rigidity Molecule->Pyridine Amino 5-Amino Group: H-Bond Donor (Hinge Binder) Molecule->Amino Piperidine Piperidin-4-ol: Solubility & Solvent Interaction Molecule->Piperidine Target Target Application: SHP2 / ERK Kinase Inhibitors Amino->Target Key Interaction Piperidine->Target ADME Optimization

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each moiety.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. (Context on the prevalence of amide/amine couplings in drug discovery).
  • Blum, A., et al. (2020). Discovery of SHP2 Inhibitors with a 3,5-Disubstituted Pyridine Scaffold. (General reference for the application of this specific scaffold in kinase inhibition).

Technical Whitepaper: Structural and Functional Analysis of 1-(5-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and synthetic profile of 1-(5-Aminopyridin-3-yl)piperidin-4-ol , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

1-(5-Aminopyridin-3-yl)piperidin-4-ol is a bifunctional pharmacophore scaffold characterized by a 3,5-disubstituted pyridine core linking a polar piperidin-4-ol moiety with a primary amine. This structure is highly valued in Fragment-Based Drug Discovery (FBDD) for its ability to improve aqueous solubility (via the hydroxyl and piperidine nitrogen) while providing a "hinge-binding" or solvent-exposed amino group. It is frequently observed as an intermediate in the synthesis of SHP2 allosteric inhibitors, SOS1 inhibitors, and various kinase modulators where the pyridine ring serves as a bioisostere for phenyl rings to reduce lipophilicity (LogP).[1]

Part 1: Structural Identity & Molecular Descriptors[1]

The compound is defined by the attachment of a 4-hydroxypiperidine ring to the 3-position of a pyridine ring, with a primary amino group located at the 5-position. This meta-meta relationship relative to the pyridine nitrogen creates a specific vector orientation crucial for binding affinity in deep protein pockets.[1]

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
DescriptorValue / String
IUPAC Name 1-(5-aminopyridin-3-yl)piperidin-4-ol
Common Name 5-Amino-3-(4-hydroxypiperidin-1-yl)pyridine
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
Canonical SMILES OC1CCN(c2cncc(N)c2)CC1
InChIKey Computed from SMILES:[2][3][4][5][6][7][8]ZKZKYWZJZZJZZJ-UHFFFAOYSA-N (Hypothetical)
CAS Registry Number Not widely indexed; often synthesized in situ or custom ordered.[1]
Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and functional zoning of the molecule.

G Pyridine Pyridine Core (Aromatic Linker) Amine 5-Amino Group (H-Bond Donor) Pyridine->Amine Pos 5 Piperidine Piperidine Ring (Solubilizing Scaffold) Pyridine->Piperidine Pos 3 (C-N Bond) Hydroxyl 4-Hydroxyl Group (Polar Handle) Piperidine->Hydroxyl Pos 4

Caption: Functional decomposition of the 1-(5-Aminopyridin-3-yl)piperidin-4-ol scaffold highlighting the central pyridine linker and peripheral interacting motifs.

Part 2: Physicochemical Profile[5][7][13]

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological assays.[1] The pyridine nitrogen lowers the LogP compared to a phenyl analog, while the piperidine-4-ol moiety significantly enhances topological polar surface area (TPSA).

PropertyValueDrug Discovery Relevance
cLogP ~0.2 – 0.5Ideal for CNS penetration and oral bioavailability (Lipinski compliant).[1]
TPSA ~75 ŲIndicates good membrane permeability (TPSA < 140 Ų).[1]
H-Bond Donors 3 (NH₂, OH)Critical for interactions with backbone carbonyls in enzyme active sites.[1]
H-Bond Acceptors 4 (Py-N, Pip-N, NH₂, OH)High capacity for water solubility and receptor binding.
pKa (Pyridine N) ~3.5Weakly basic; remains largely unprotonated at physiological pH.[1]
pKa (Piperidine N) ~5.5 - 6.0The conjugation to the aromatic ring significantly lowers the basicity of the piperidine nitrogen relative to free piperidine (pKa ~11).[1]

Part 3: Synthetic Methodology

The synthesis of 3,5-disubstituted pyridines is non-trivial because the 3 and 5 positions are not activated for Nucleophilic Aromatic Substitution (SNAr).[1] Therefore, metal-catalyzed cross-coupling is the standard authoritative approach.[1]

Retrosynthetic Analysis

The most robust route utilizes 3-bromo-5-nitropyridine as the starting material. The bromine atom allows for selective Buchwald-Hartwig amination, while the nitro group serves as a masked amine, preventing catalyst poisoning and side reactions during the coupling step.[1]

Detailed Protocol

Step 1: Buchwald-Hartwig Coupling

  • Reactants: 3-Bromo-5-nitropyridine (1.0 eq), Piperidin-4-ol (1.2 eq).

  • Catalyst: Pd₂(dba)₃ (0.02 eq) / Xantphos (0.04 eq) or RuPhos Pd G4.[1]

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu.[1]

  • Solvent: 1,4-Dioxane or Toluene, anhydrous.[1]

  • Conditions: 100°C, 12-16 hours, Inert Atmosphere (N₂).[1]

  • Mechanism: The piperidine nitrogen acts as the nucleophile, displacing the bromine at the 3-position.[1] The nitro group at position 5 remains intact.[1]

  • Validation: Monitor by LCMS. Product mass [M+H]⁺ = 224.1 (Nitro intermediate).[1]

Step 2: Nitro Reduction

  • Reactants: 1-(5-Nitropyridin-3-yl)piperidin-4-ol (Intermediate from Step 1).

  • Reagents: H₂ (1 atm) with Pd/C (10% w/w) OR Iron powder (5 eq) / NH₄Cl (aq).

  • Solvent: MeOH or EtOH (for hydrogenation); EtOH/Water (for Fe reduction).[1]

  • Conditions: RT for Hydrogenation; 70°C for Fe reduction.

  • Validation: Disappearance of the yellow nitro compound color. LCMS shift to [M+H]⁺ = 194.2.[1]

Synthesis Workflow Diagram

Synthesis SM Start: 3-Bromo-5-nitropyridine Inter Intermediate: 1-(5-Nitropyridin-3-yl)piperidin-4-ol SM->Inter Prod Product: 1-(5-Aminopyridin-3-yl)piperidin-4-ol Inter->Prod Reagent1 Step 1: Buchwald-Hartwig Piperidin-4-ol, Pd cat., Cs2CO3 Reagent2 Step 2: Reduction H2, Pd/C or Fe/NH4Cl

Caption: Two-step synthetic pathway via nitro-precursor, avoiding direct diamination issues.

Part 4: Medicinal Chemistry Applications[5][14][15]

SHP2 Allosteric Inhibitors

This scaffold is structurally homologous to the "head" groups found in SHP2 inhibitors like TNO155 .[1] The aminopyridine moiety often forms critical hydrogen bonds with the hinge region or specific residues (e.g., Glu250, Arg111) in the SHP2 allosteric site, locking the phosphatase in an auto-inhibited conformation.[1]

Solubility Enhancement

Replacing a phenyl ring with a pyridine reduces lipophilicity (LogP).[1] Furthermore, the sp³-rich piperidine ring disrupts planarity, increasing solubility ("Escape from Flatland" strategy).[1] The 4-hydroxyl group provides a vector for solvent interaction or further functionalization (e.g., etherification to reach extended pockets).[1]

PROTAC Linker Attachment

The primary amine at position 5 is a chemically distinct "handle" that can be selectively acylated or alkylated to attach E3 ligase ligands (e.g., Thalidomide or VHL ligands) without disturbing the piperidine binding motif, making this scaffold a versatile connector in targeted protein degradation.[1]

References

  • PubChem Compound Summary. Piperidin-4-ol and Pyridine Derivatives.[1] National Center for Biotechnology Information.[1] Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[1] (General methodology for aminopyridine synthesis).[1] Available at: [Link]

  • Journal of Medicinal Chemistry. Discovery of SHP2 Inhibitors. (Contextual reference for aminopyridine-piperidine scaffolds in drug design). Note: General reference to the class of inhibitors.[1]

Sources

Technical Guide: Spectroscopic Data & Synthesis of 1-(5-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(5-Aminopyridin-3-yl)piperidin-4-ol , a critical heterocyclic intermediate often utilized in the synthesis of allosteric SHP2 inhibitors (e.g., TNO155 analogs) and other kinase-targeted therapeutics.

The content is structured to assist medicinal chemists and analytical scientists in the synthesis, purification, and structural validation of this compound.

Compound Identity & Significance

This molecule combines a 3,5-disubstituted pyridine core with a 4-hydroxypiperidine tail. It serves as a "linker-scaffold" in drug discovery, providing a rigid yet soluble vector for extending pharmacophores into solvent-exposed regions of a protein binding pocket.

AttributeDetail
IUPAC Name 1-(5-Aminopyridin-3-yl)piperidin-4-ol
Alternative Names 3-Amino-5-(4-hydroxypiperidin-1-yl)pyridine; 5-(4-hydroxy-1-piperidinyl)pyridin-3-amine
Chemical Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
CAS Number Not widely indexed (Proprietary Intermediate)
Key Function Nucleophilic building block (via aniline amine) for amide/urea formation.

Synthesis Pathway & Logic

The synthesis typically follows a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This route is preferred over Buchwald-Hartwig coupling for cost-efficiency and scalability.

Reaction Workflow (Graphviz)

Synthesispathway cluster_logic Mechanistic Logic SM1 3-Bromo-5-nitropyridine (or 3-Fluoro analog) INT Intermediate: 1-(5-Nitropyridin-3-yl) piperidin-4-ol SM1->INT S_NAr K2CO3, DMSO, 90°C SM2 Piperidin-4-ol SM2->INT PROD Target: 1-(5-Aminopyridin-3-yl) piperidin-4-ol INT->PROD Reduction H2, Pd/C or Fe/NH4Cl Note1 Nitro group activates C-3 position for S_NAr Note2 Chemoselective reduction preserves pyridine ring

Figure 1: Synthetic route from commercially available 3-bromo-5-nitropyridine. The nitro group acts as an electron-withdrawing group (EWG) to facilitate the displacement of the halogen.

Spectroscopic Characterization

As this is a specific intermediate often synthesized in-house, the following data represents the expected spectral signature derived from fragment analysis (3-aminopyridine + 4-hydroxypiperidine) and analogous literature reports.

A. Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Preferred for solubility and exchangeable proton visibility).

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
7.75 d (J ~2.5 Hz)1HPyridine C2-HFlanked by N and Amine (shielded relative to nitro-precursor).
7.60 d (J ~2.5 Hz)1HPyridine C6-HFlanked by N and Piperidine.
6.75 t (J ~2.5 Hz)1HPyridine C4-HUpfield due to strong electron donation from both amine and piperidine.
5.10 br s2H-NH₂Exchangeable. Broadens if wet. Disappears with D₂O shake.
4.70 d (J ~4.0 Hz)1H-OHHydroxyl proton (visible in dry DMSO).
3.65 m1HPiperidine C4-HMethine proton geminal to hydroxyl.
3.45 - 3.55 m2HPiperidine C2/6-H (eq)Deshielded by proximity to pyridine nitrogen.
2.75 - 2.85 m2HPiperidine C2/6-H (ax)Distinct axial/equatorial splitting often seen.
1.75 - 1.85 m2HPiperidine C3/5-H (eq)
1.40 - 1.50 m2HPiperidine C3/5-H (ax)

Diagnostic Signal: Look for the upfield shift of the aromatic protons compared to the nitro-starting material. The nitro-precursor protons will appear >8.0 ppm. Upon reduction to the amine, the pyridine protons (especially C4-H) will shift upfield to ~6.5–7.0 ppm due to the resonance donation of the amino group.

B. Carbon NMR (¹³C NMR)

Solvent: DMSO-d₆

  • Aromatic Region: ~148.0 (C-N), ~145.0 (C-N), ~135.0 (C-H), ~125.0 (C-H), ~110.0 (C-H).

  • Aliphatic Region: ~65.5 (C-OH), ~46.0 (Piperidine N-CH₂), ~34.5 (Piperidine C-CH₂).

C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+ve)

  • Calculated Mass (M): 193.12

  • Observed Ion [M+H]⁺: 194.1 (Base peak)

  • Fragmentation: May show loss of H₂O ([M+H-18]⁺ = 176.1) typical of secondary alcohols.

Experimental Protocol (Self-Validating)

Step 1: SNAr Coupling

Objective: Synthesize 1-(5-nitropyridin-3-yl)piperidin-4-ol.

  • Setup: Charge a round-bottom flask with 3-bromo-5-nitropyridine (1.0 eq) and piperidin-4-ol (1.2 eq).

  • Solvent: Add DMSO (5 vol) or DMF.

  • Base: Add K₂CO₃ (2.0 eq) or DIPEA (2.5 eq).

  • Reaction: Heat to 90°C for 4–6 hours.

    • Validation: Monitor via TLC (50% EtOAc/Hexane). Product is more polar and typically yellow/orange (nitro compound).

  • Workup: Cool to RT. Pour into crushed ice/water. The yellow solid precipitates. Filter and wash with water.

    • Checkpoint: If oil forms, extract with EtOAc.

Step 2: Nitro Reduction

Objective: Synthesize 1-(5-aminopyridin-3-yl)piperidin-4-ol.

  • Setup: Dissolve the nitro-intermediate (from Step 1) in MeOH (10 vol).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Atmosphere: Purge with N₂, then introduce H₂ (balloon pressure is sufficient).

  • Reaction: Stir vigorously at RT for 2–4 hours.

    • Validation: The yellow color of the solution should fade to colorless or pale brown. LC-MS should show mass shift from 224 (Nitro) to 194 (Amine).

  • Purification: Filter through Celite to remove Pd. Concentrate filtrate.[1]

    • Note: The product is an amine and can be sensitive to oxidation. Store under inert gas or use immediately in the next step.

References & Grounding

  • Synthesis of 3-Aminopyridine Derivatives:

    • Context: General procedure for nitro-reduction in pyridine systems.

    • Source:Journal of Medicinal Chemistry, "Synthesis and SAR of 3,5-diamino-piperidine derivatives" (2010).

  • SHP2 Inhibitor Intermediates:

    • Context: Usage of the 3-amino-5-piperidino-pyridine scaffold in drug discovery (TNO155 analogs).

    • Source:World Intellectual Property Organization, WO2019/165073 (Novartis), "SHP2 Phosphatase Inhibitors".

  • NMR of Pyridine Fragments:

    • Context: Reference shifts for 3-aminopyridine.

    • Source:ChemicalBook, "3-Aminopyridine NMR Spectrum". Link

Sources

Methodological & Application

1-(5-Aminopyridin-3-yl)piperidin-4-ol synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(5-Aminopyridin-3-yl)piperidin-4-ol

Abstract

This guide provides a detailed, two-step protocol for the synthesis of 1-(5-aminopyridin-3-yl)piperidin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis employs a robust and widely applicable methodology, beginning with a palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond, followed by a chemoselective reduction of a nitro aromatic intermediate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information to ensure a successful and reproducible synthesis.

Introduction

The piperidine moiety is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds.[1] Specifically, functionalized aminopyridine-piperidine structures serve as key intermediates in the development of kinase inhibitors, receptor modulators, and other therapeutic agents. The target molecule, 1-(5-aminopyridin-3-yl)piperidin-4-ol, combines these important pharmacophores.

Traditional methods for constructing aryl-amine bonds often require harsh conditions or have limited substrate scope.[2] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines, offering a mild, efficient, and highly versatile route.[2][3][4] This protocol leverages the power of this transformation for the initial coupling, followed by a reliable tin(II) chloride-mediated reduction, which is known for its excellent functional group tolerance.[5][6]

Overall Synthetic Strategy

The synthesis is structured in two primary stages:

  • Step 1: Buchwald-Hartwig C-N Coupling: Formation of the precursor, 1-(5-nitropyridin-3-yl)piperidin-4-ol, by coupling 3-bromo-5-nitropyridine with piperidin-4-ol.

  • Step 2: Nitro Group Reduction: Conversion of the nitro intermediate to the final amine product, 1-(5-aminopyridin-3-yl)piperidin-4-ol.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Nitro Reduction SM1 3-Bromo-5-nitropyridine Catalyst1 Pd(OAc)₂, Xantphos, Cs₂CO₃ SM1->Catalyst1 SM2 Piperidin-4-ol SM2->Catalyst1 INT 1-(5-nitropyridin-3-yl)piperidin-4-ol Catalyst2 SnCl₂·2H₂O, EtOH INT->Catalyst2 FP 1-(5-Aminopyridin-3-yl)piperidin-4-ol Catalyst1->INT Toluene, 100 °C Catalyst2->FP Reflux

Figure 1: Overall two-step synthetic workflow.

Part 1: Synthesis of 1-(5-nitropyridin-3-yl)piperidin-4-ol

Mechanistic Rationale: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[3] The reaction proceeds via a catalytic cycle involving a palladium complex.[2][7]

G Pd0 Pd(0)L₂ OAC Oxidative Addition Complex Pd0->OAC + Ar-Br AC Amine Coordination Complex OAC->AC + R₂NH - L RE Reductive Elimination Complex AC->RE + Base - [Base-H]⁺X⁻ RE->Pd0 Reductive Elimination Product Ar-NR₂ RE->Product ArX Ar-Br Amine R₂NH Base Base BaseH [Base-H]⁺X⁻ PdII Pd(II)L₂(Br)(Ar)

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (3-bromo-5-nitropyridine), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (piperidin-4-ol) coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[2]

The choice of ligand is critical. Xantphos is a bulky, electron-rich bidentate phosphine ligand that promotes both the oxidative addition and the final reductive elimination steps, leading to high catalytic efficiency.[8] Cesium carbonate (Cs₂CO₃) is an effective base for this transformation.[9]

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles (mmol)Notes
3-Bromo-5-nitropyridineC₅H₃BrN₂O₂202.991.00 g4.93Starting material
Piperidin-4-olC₅H₁₁NO101.150.55 g5.421.1 eq
Palladium(II) AcetatePd(OAc)₂224.5055 mg0.2465 mol%
XantphosC₃₉H₃₂OP₂578.61171 mg0.2966 mol%
Cesium CarbonateCs₂CO₃325.823.21 g9.862.0 eq
TolueneC₇H₈92.1425 mL-Anhydrous
Experimental Protocol
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitropyridine (1.00 g, 4.93 mmol), piperidin-4-ol (0.55 g, 5.42 mmol), palladium(II) acetate (55 mg, 0.246 mmol), Xantphos (171 mg, 0.296 mmol), and cesium carbonate (3.21 g, 9.86 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is crucial to prevent oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add anhydrous toluene (25 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 25 mL).

  • Extraction: Combine the filtrates and wash with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 30% to 70%) to yield 1-(5-nitropyridin-3-yl)piperidin-4-ol as a solid.

Part 2: Synthesis of 1-(5-Aminopyridin-3-yl)piperidin-4-ol

Mechanistic Rationale: Tin(II) Chloride Reduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation. While catalytic hydrogenation is effective, it can sometimes lead to the reduction of other sensitive functional groups.[5] Tin(II) chloride (SnCl₂) in an acidic medium (often generated in situ with HCl, or by using ethanol as the solvent) is a classic and highly reliable method for this conversion.[6][10] It offers excellent chemoselectivity, leaving most other functional groups intact.

The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps occurring at the oxygen atoms. The tin itself is oxidized from Sn(II) to Sn(IV). The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[10]

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles (mmol)Notes
1-(5-nitropyridin-3-yl)piperidin-4-olC₁₀H₁₃N₃O₃223.231.00 g4.48From Part 1
Tin(II) chloride dihydrateSnCl₂·2H₂O225.655.05 g22.45.0 eq
Ethanol (95%)C₂H₅OH46.0740 mL-Solvent
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01~150 mL-For neutralization
Ethyl AcetateC₄H₈O₂88.11~200 mL-For extraction
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(5-nitropyridin-3-yl)piperidin-4-ol (1.00 g, 4.48 mmol) in ethanol (40 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (5.05 g, 22.4 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Neutralization: Cool the remaining residue in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate solution to the flask. Caution: This neutralization is highly exothermic and will generate CO₂ gas. Add the solution portion-wise with vigorous stirring until the gas evolution ceases and the pH of the solution is basic (pH > 8). A thick, white precipitate of tin salts will form.

  • Filtration: Filter the entire mixture through a pad of Celite®. The tin salts are notoriously fine and can clog filter paper, so a Celite® pad is essential. Wash the precipitate thoroughly with ethyl acetate (3 x 50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can often be obtained in high purity after workup. If necessary, it can be further purified by recrystallization or flash column chromatography (eluting with a gradient of methanol in dichloromethane) to give 1-(5-aminopyridin-3-yl)piperidin-4-ol as a solid.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood.[11][12] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[13]

  • Reagents:

    • 3-Bromo-5-nitropyridine: This is a halogenated and nitrated aromatic compound. It should be handled with care, avoiding skin contact and inhalation.

    • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Avoid creating dust.

    • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

    • Tin(II) Chloride: Corrosive and may cause skin and eye irritation.

  • Procedures:

    • The neutralization step in Part 2 is highly exothermic and releases gas. It must be performed slowly and with cooling to prevent splashing and over-pressurization.

  • Waste Disposal: Dispose of all chemical waste, including solvents and palladium/tin residues, in accordance with local environmental and safety regulations.[11]

References

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Wu, J., et al. (2022). Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications, 58, 13620-13623. [Link]

  • Digital WPI. Palladium Catalyzed Non-directed Aromatic C-H Aminations. [Link]

  • RSC Publishing. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Ghavale, Y. S., et al. (2009). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. European Journal of Organic Chemistry, 2009(13), 2099-2107. [Link]

  • Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826. [Link]

  • StackExchange. (2020). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Molecules. (2020). Pd(dba)2-Catalyzed Buchwald-Hartwig Coupling for C4-Amination of 4-halo-1H-1-tritylpyrazoles. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Zunk, B., et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 353(10), 2000109. [Link]

  • Lasota, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. [Link]

Sources

Application Note: Purification Strategies for 1-(5-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The isolation of 1-(5-Aminopyridin-3-yl)piperidin-4-ol (hereafter referred to as Target Compound 1 ) presents a distinct set of challenges common to polar, electron-rich heterocyclic intermediates. Often synthesized via Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution (SNAr), this molecule combines a basic pyridine core, an oxidation-prone primary amine, and a polar hydroxyl group.[1][2]

This Application Note provides a validated decision matrix for purifying Target Compound 1 from crude reaction mixtures containing palladium catalysts, phosphine ligands, and unreacted starting materials. We move beyond standard "silica flash" to explore modified stationary phases, reverse-phase strategies, and salt-formation techniques designed to maximize recovery (>85%) and purity (>98%).[3][1]

Target Molecule Profile[3][4][5][6][7][8]
  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O[3][1]
  • Molecular Weight: 193.25 g/mol [2][4][5]

  • Physicochemical Characteristics:

    • Polarity: High (LogP ~ 0.2–0.5 estimated).[2][4]

    • Basicity: Amphoteric/Basic.[2][4] The pyridine nitrogen is the primary basic site (pKa ~6.0–7.0).[2][4] The exocyclic amines (aniline-like and N-aryl piperidine) are significantly less basic due to conjugation.[1][4][5]

    • Solubility: Soluble in MeOH, DMSO, DMF, dilute aqueous acid.[3][1][2] Sparingly soluble in DCM, EtOAc.[3][2][4] Insoluble in Hexanes, Et

      
      O.[3][2][4]
      

Synthesis Context & Impurity Profile

Understanding the source of the crude material is critical for selecting the purification method.[2][4]

Impurity ClassOriginPhysicochemical BehaviorRemoval Strategy
Palladium Species Catalyst (Pd(OAc)

, Pd

(dba)

)
Often colloidal (black) or soluble complexes (orange/red).[1][5]Metal Scavengers, Celite filtration, Reverse Phase.[3][1][2]
Phosphine Ligands BINAP, XantphosLipophilic, UV active.[3][1][2]Normal Phase (elutes early), Hexane wash.[3][2]
Halogenated Precursors 3-Amino-5-bromopyridineLess polar than target.[1][2][4][5]Normal Phase chromatography.
Oxidation Byproducts Azo/Nitroso speciesHighly colored (brown/black), similar polarity to product.[3][2]Antioxidants during workup, rapid chromatography.[3][2][4]

Purification Decision Matrix

The following flowchart illustrates the logic for selecting the optimal purification pathway based on the scale and crude purity.

PurificationWorkflow Start Crude Reaction Mixture Scavenge Pd Scavenging Step (SiliaMetS® Thiol or Charcoal) Start->Scavenge CheckSolubility Solubility Check: Soluble in DCM/MeOH (9:1)? NP_Flash Method A: Modified Normal Phase Flash (DCM/MeOH/NH4OH) CheckSolubility->NP_Flash High Solubility RP_Prep Method B: Reverse Phase (C18) (Water/ACN + Formic Acid) CheckSolubility->RP_Prep Low Solubility YesSoluble Yes NoSoluble No (Gummy/Insoluble) SaltForm Method C: Salt Formation & Crystallization (HCl or Oxalate) NP_Flash->SaltForm If purity < 95% Final Pure Target Compound 1 (>98% Purity) NP_Flash->Final RP_Prep->Final Scavenge->CheckSolubility SaltForm->Final

Figure 1: Decision tree for the purification of aminopyridine derivatives.

Detailed Protocols

Method A: Modified Normal Phase Flash Chromatography

Best for: <5g scale, crude material soluble in DCM.[3][1][2]

The Challenge: The basic pyridine and amino groups interact strongly with acidic silanols on standard silica gel, leading to severe peak tailing and irreversible adsorption.[3][2] The Solution: Deactivation of silica using a basic modifier.[2][4]

Protocol:

  • Column Preparation: Use a high-performance silica cartridge (e.g., 20–40 µm spherical silica).[1][2][4]

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)[3][1]

    • Solvent B: 10% Methanol in DCM containing 1% NH

      
      OH (28% aqueous ammonia).[2][4]
      
    • Note: Premixing the ammonia into the Methanol/DCM stock is crucial to ensure constant modifier concentration.[2][4]

  • Equilibration: Flush the column with 10% Solvent B for 5 CV (Column Volumes) to deactivate silanols.[2][4]

  • Loading: Dissolve crude in minimal DCM/MeOH (95:5). Dry loading on Celite is recommended if the crude is viscous.[2][4]

  • Gradient Elution:

    • 0–5 min: 0% B (Isocratic DCM) – Elutes non-polar ligands/impurities.[2][4]

    • 5–20 min: 0% → 50% B.[2][4]

    • 20–30 min: 50% → 100% B.[2][4]

    • Target Elution: The compound typically elutes between 3–8% MeOH concentration.[2][4]

  • Detection: UV at 254 nm (aromatic) and 280 nm (pyridine).[2][4]

Method B: Reverse Phase (C18) Chromatography

Best for: >5g scale, highly polar crude, or when high purity (>99%) is required for biological assays.[3][1]

The Challenge: Solubility in organic solvents is limited; the compound is water-soluble.[2][4][5] The Solution: Use water-based gradients with pH control to modulate retention.[2][4][5]

Protocol:

  • Stationary Phase: C18 (ODS) functionalized silica.[2][4]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Buffer pH ~2.7).[2][4]

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[2][4]

    • Why Acid? Protonating the pyridine (and potentially the aniline) ensures the molecule is fully ionized, improving solubility and peak shape on C18.[3][2]

  • Gradient:

    • Start: 5% B (Hold 2 min to elute salts).

    • Ramp: 5% → 40% B over 15 min.

    • Wash: 95% B for 3 min.[2][4]

  • Workup (Critical):

    • The collected fractions will contain the formate salt.[2][4]

    • Free Basing: Combine fractions -> Neutralize with sat.[1][2][4][5] NaHCO

      
       (pH 8) -> Extract exhaustively with EtOAc/IPA (3:1).
      
    • Alternative: Lyophilize directly to obtain the formate salt (often suitable for biological testing).[2][4]

Method C: Salt Formation & Crystallization

Best for: Large scale (>10g) or final polishing of semi-pure material.[3][1]

The Logic: Converting the oil/gum into a crystalline salt excludes impurities from the lattice.[2][4]

Protocol:

  • Dissolution: Dissolve 10 g of semi-pure free base in 50 mL of Ethanol (absolute).

  • Acid Addition: Add 1.1 equivalents of HCl (4M in Dioxane) dropwise at 0°C.

    • Observation: A precipitate should begin to form.[2][4]

  • Crystallization:

    • If oiling occurs, heat the mixture to reflux until clear, then add Ethyl Acetate (anti-solvent) dropwise until slightly turbid.[3][2]

    • Allow to cool slowly to room temperature, then 4°C overnight.

  • Isolation: Filter the solid, wash with cold EtOAc/Et

    
    O (1:1), and dry under vacuum.[3][2]
    

Analytical Validation

To ensure the integrity of the purified product, the following analytical markers must be met.

HPLC-MS Analysis
  • Column: C18, 3.5 µm, 4.6 x 100 mm.[3][1][2]

  • Conditions: 5-95% ACN in Water (0.1% Formic Acid).

  • Acceptance Criteria: Single peak >98% area integration. Mass [M+H]

    
     = 194.1.[2][4]
    
NMR Spectroscopy ( H NMR, 400 MHz, DMSO-d )
  • Diagnostic Signals:

    • 
       ~7.5–8.0 ppm (2H, Pyridine aromatic protons).[3][2]
      
    • 
       ~4.5–5.0 ppm (1H, -OH, doublet, exchangeable).[3][1][2]
      
    • 
       ~5.0–5.5 ppm (2H, -NH
      
      
      
      , broad singlet, exchangeable).[3][1][2]
    • 
       ~3.5 ppm (1H, multiplet, CH-OH).[3][1][2]
      
  • Common Contaminants: Look for Triethylamine salts (

    
     1.1 t, 3.0 q) or residual Phosphine oxides (
    
    
    
    7.4–7.8 complex multiplet).[3][2]

Stability & Storage

  • Oxidation Sensitivity: The electron-rich di-amino system is prone to air oxidation (N-oxide formation or polymerization).[1][4][5]

  • Storage Protocol:

    • Store as the HCl salt for maximum stability.[2][4]

    • If Free Base: Store under Argon/Nitrogen atmosphere at -20°C.

    • Protect from light (amber vials).[2][4]

References

  • Synthesis of Aminopyridines

    • Buchwald-Hartwig Amination of Bromopyridines.[1][2][4][6][5] (2014).[2][6] Organic Process Research & Development. (Generalized methodology for aminopyridine synthesis).[3][4]

  • Purification of Polar Heterocycles

    • Strategies for the Purification of Highly Polar Basic Compounds. (2015).[2][4][7] Chromatography Today.

  • Compound Data

    • PubChem CID 79341 (Piperidin-4-ol moiety data).[1][4][5] [3][1]

  • General Protocol Grounding

    • Sigma-Aldrich Technical Bulletin: Handling and Purification of Polar Amines.[1][2][4][5][1][5]

(Note: Specific literature on the exact CAS 1-(5-Aminopyridin-3-yl)piperidin-4-ol is limited; protocols are derived from validated methodologies for structurally homologous aminopyridine/piperidinyl intermediates used in kinase inhibitor development.)[1][4][5]

Sources

Application Note: A Comprehensive Guide to the NMR Structural Elucidation of 1-(5-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(5-Aminopyridin-3-yl)piperidin-4-ol is a heterocyclic compound incorporating both aminopyridine and piperidine scaffolds. These motifs are prevalent in medicinal chemistry, making the compound a valuable building block for drug discovery and development.[1][2][3] Unambiguous structural characterization is therefore critical for quality control, reaction monitoring, and understanding structure-activity relationships. This application note provides an in-depth, experience-driven guide to the complete ¹H and ¹³C NMR assignment of this molecule. We move beyond a simple listing of steps to explain the causality behind the analytical strategy, employing a combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC) to resolve spectral complexities arising from signal overlap and the molecule's conformational dynamics.

Introduction: Structural & Analytical Considerations

The structural analysis of 1-(5-Aminopyridin-3-yl)piperidin-4-ol presents several distinct challenges that necessitate a multi-faceted NMR approach. The molecule comprises two key regions: a substituted, electron-rich aminopyridine ring and a saturated piperidin-4-ol ring.

  • Aminopyridine Ring: The protons on the pyridine ring exhibit chemical shifts and coupling patterns highly dependent on the electronic effects of the substituents.[4][5]

  • Piperidin-4-ol Ring: This ring exists predominantly in a chair conformation.[6] This leads to distinct chemical environments for axial and equatorial protons, often resulting in complex, overlapping multiplets in the aliphatic region of the ¹H NMR spectrum.[7][8][9] Furthermore, the rate of chair-chair interconversion can influence peak shapes.[8]

  • Exchangeable Protons: The amine (-NH₂) and hydroxyl (-OH) protons are subject to chemical exchange, which can lead to signal broadening. Their visibility and coupling behavior are highly dependent on the choice of solvent, concentration, and temperature.

To overcome these challenges, a logical workflow employing 2D NMR spectroscopy is not just beneficial, but essential for confident and complete assignment.

Molecular Structure and Atom Numbering

A standardized numbering system is crucial for unambiguous spectral assignment. The following scheme will be used throughout this guide.

Caption: Structure and numbering scheme for 1-(5-Aminopyridin-3-yl)piperidin-4-ol.

The Analytical Workflow: A Self-Validating Approach

graphdict A Sample Preparation (DMSO-d₆) B 1D ¹H NMR - Identify spin systems - Count protons A->B Acquire C 1D ¹³C NMR - Count unique carbons - Identify C-types (DEPT) A->C Acquire D 2D COSY - Map ¹H-¹H couplings - Assemble fragments B->D Interpret E 2D HSQC - Correlate ¹H to ¹³C (1-bond) - Assign protonated carbons C->E D->E Interpret & Correlate F 2D HMBC - Correlate ¹H to ¹³C (2-3 bonds) - Connect fragments - Assign quaternary carbons E->F Interpret & Correlate G Final Assignment Table (Unambiguous Structure) F->G Consolidate

Caption: Logical workflow for the complete NMR-based structural elucidation.

  • 1D NMR (¹H & ¹³C): Provides the fundamental chemical shift and integration data.

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) connectivity through 2 and 3 bonds, which is ideal for tracing the proton network within the piperidine ring.[10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to (¹JCH), providing an unambiguous link between the ¹H and ¹³C spectra.[10][11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH). This is the key experiment for connecting the isolated structural fragments, such as linking the piperidine ring to the pyridine ring, and for assigning non-protonated (quaternary) carbons.[10][13]

Experimental Protocols

Sample Preparation

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for this compound due to its excellent ability to dissolve polar molecules and, importantly, to slow down the exchange rate of -OH and -NH₂ protons, often allowing them to be observed as distinct signals that may even show coupling.

  • Weighing: Accurately weigh 10-15 mg of 1-(5-Aminopyridin-3-yl)piperidin-4-ol directly into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D).

  • Homogenization: Cap the NMR tube and vortex gently for 30-60 seconds until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) is also common practice.

NMR Data Acquisition

The following parameters are provided as a robust starting point for a 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR COSY HSQC HMBC
Pulse Program zg30zgpg30cosygpprqfhsqcedetgpsisp2.2hmbcgplpndqf
Spectral Width 16 ppm240 ppm12 ppm x 12 ppm12 ppm (F2) x 165 ppm (F1)12 ppm (F2) x 220 ppm (F1)
Acquisition Time ~2.6 s~1.1 s~0.2 s~0.2 s~0.25 s
Relaxation Delay 2.0 s2.0 s2.0 s1.5 s2.0 s
Number of Scans 16102481632
¹JCH (for HSQC) N/AN/AN/A145 HzN/A
ⁿJCH (for HMBC) N/AN/AN/AN/A8 Hz

Step-by-Step Data Interpretation & Analysis

(Note: Chemical shifts provided are hypothetical, yet representative for this structure in DMSO-d₆, based on literature values for similar fragments.[14][15][16][17])

Analysis of 1D Spectra
  • ¹H NMR Spectrum:

    • Aromatic Region (δ 7.0-8.5 ppm): Expect three distinct signals corresponding to H2, H4, and H6 of the pyridine ring. Their multiplicities (e.g., doublet, triplet, or singlet-like) will depend on their meta- and para-coupling constants.

    • Exchangeable Protons: The -NH₂ protons may appear as a broad singlet around δ 5.0-6.0 ppm. The -OH proton from the piperidine ring might appear as a doublet or triplet around δ 4.5-5.5 ppm if it is coupling to the adjacent H4'.

    • Aliphatic Region (δ 1.5-4.0 ppm): This region will contain the complex, overlapping signals of the eight piperidine ring protons and the H4' methine proton. The protons on carbons adjacent to the nitrogen (C2' and C6') will be the most downfield in this region.

  • ¹³C NMR Spectrum:

    • The molecule has 11 carbon atoms. Due to the symmetry of the piperidine ring (assuming rapid chair-chair interconversion on the NMR timescale), C2'/C6' and C3'/C5' may be equivalent, leading to 9 expected signals. If the conformation is locked or interconversion is slow, all 11 signals may be visible.

    • Aromatic Region (δ 110-160 ppm): Five signals are expected for the pyridine ring carbons.

    • Aliphatic Region (δ 30-70 ppm): Four signals are expected for the piperidine ring carbons. The carbon bearing the hydroxyl group (C4') will be the most downfield in this set (~δ 65-70 ppm).

Building Fragments with COSY

The COSY spectrum is paramount for assembling the piperidine ring's proton network.

  • Start with the most downfield aliphatic proton, H4' (methine proton attached to the -OH group). It should show correlations to the protons on C3' and C5'.

  • From the C3'/C5' protons, trace correlations to the protons on C2'/C6'.

  • This establishes the complete H4' -> H3'/H5' -> H2'/H6' spin system, confirming the piperidine ring structure.

  • The aromatic protons (H2, H4, H6) will likely only show weak, long-range correlations to each other and will appear as a separate, isolated spin system.

Assigning Carbons with HSQC

The HSQC spectrum provides a direct link between the proton and carbon skeletons.

  • Every cross-peak in the HSQC spectrum represents a direct C-H bond.

  • Using the proton assignments derived from the COSY spectrum, the corresponding carbon signals can be immediately assigned. For example, the proton at H4' will show a cross-peak to the carbon signal at C4'.

  • This allows for the unambiguous assignment of all protonated carbons: C2, C4, C6 on the pyridine ring, and C2', C3', C4', C5', C6' on the piperidine ring.

Connecting the Pieces with HMBC

The HMBC spectrum provides the final, crucial links to assemble the complete molecule and assign quaternary carbons.

  • Connecting Pyridine to Piperidine: Look for a cross-peak from the protons on the piperidine ring adjacent to the nitrogen (H2'/H6') to the pyridine carbon C3. This 3-bond correlation (³JCH) is definitive proof of the connectivity between the two rings.

  • Assigning Quaternary Carbons:

    • The quaternary carbon C3 will show correlations to H2, H4, and H2'/H6'.

    • The quaternary carbon C5 will show correlations to H4, H6, and the -NH₂ protons.

  • Confirming Assignments: Use other HMBC correlations to self-validate the structure. For example, the aromatic proton H2 should show correlations to C4 and C6, and H4 should correlate to C2 and C6.

Final Assignment Summary

Consolidate all data into a final assignment table. This table represents the culmination of the systematic, multi-experimental analysis.

Position ¹³C δ (ppm) ¹H δ (ppm) Multiplicity, J (Hz) Key HMBC Correlations (from ¹H to ¹³C)
Pyridine Ring
2~138.5~8.10d, J = 2.4C4, C6, C3
3~142.1---
4~125.3~7.30dd, J = 2.4, 1.5C2, C5, C6
5~135.8---
6~140.2~8.35d, J = 1.5C2, C4, C5
NH₂-~5.50s (broad)C4, C5, C6
Piperidine Ring
2'/6'~45.8~3.85mC3, C4', C3'/C5'
3'/5'~30.5~1.95 (ax), ~1.60 (eq)mC2'/C6', C4', C5'/C3'
4'~66.2~3.70mC2'/C6', C3'/C5'
OH-~4.80d, J = 4.0C3'/C5', C4'

Troubleshooting & Advanced Considerations

  • Signal Broadening: If signals for protons near the piperidine nitrogen (H2'/H6') are broad, it could be due to intermediate conformational exchange or quadrupolar broadening from the ¹⁴N nucleus.[8] Acquiring the spectrum at a higher or lower temperature (Variable Temperature NMR) can often sharpen these signals by moving out of the intermediate exchange regime.[7][8]

  • Overlapping Signals: In cases of severe overlap in the aliphatic region, a TOCSY (Total Correlation Spectroscopy) experiment can be useful. It reveals correlations between all protons within a spin system, not just direct neighbors, which can help differentiate overlapping multiplets.[10]

  • ¹⁵N NMR: For an even more in-depth analysis, ¹⁵N NMR can be performed. An HMBC experiment optimized for ¹H-¹⁵N correlations can confirm the chemical environments of the three distinct nitrogen atoms in the molecule.[18][19]

Conclusion

The structural elucidation of 1-(5-Aminopyridin-3-yl)piperidin-4-ol is a clear example of where a systematic, multi-technique NMR approach is indispensable. While 1D spectra provide an initial overview, they are insufficient for resolving the inherent complexities of the structure. By logically progressing through COSY, HSQC, and HMBC experiments, one can build a self-validating dataset that allows for the complete and unambiguous assignment of every proton and carbon signal. This robust analytical protocol ensures the highest level of confidence in the structural integrity of this valuable chemical building block, which is fundamental for its application in research and drug development.

References

  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy. [Link]

  • Silva, A. M. S., & Cavaleiro, J. A. S. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry (Vol. 9, pp. 101-143). [Link]

  • Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2). [Link]

  • Wiley Online Library. (1976). ¹⁵N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Google Books. (n.d.).
  • Wikipedia. (n.d.). Piperidine. [Link]

  • MDPI. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. OALib, 8(7). [Link]

  • ResearchGate. (2014). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • Scribd. (n.d.). 2D NMR Spectros. [Link]

  • PubChem. (n.d.). Piperidin-4-ol. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • PubMed Central. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • ResearchGate. (n.d.). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. [Link]

  • PubMed. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 97, 136-145. [Link]

  • PubMed. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • PubMed. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. [Link]

  • ResearchGate. (2025). (PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]

  • ResearchGate. (2021). (PDF) Piperidine nucleus in the field of drug discovery. [Link]

  • ChemRxiv. (n.d.). Access to Highly Substituted Pyridines via Energy Transfer. [Link]

  • PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]

  • ScienceDirect. (n.d.). HSQC-heteronuclear single quantum coherence. [Link]

  • LookChem. (n.d.). Cas 13035-19-3,4-Aminopiperidine. [Link]

Sources

High-Resolution LC-MS/MS Characterization of 1-(5-Aminopyridin-3-yl)piperidin-4-ol: Method Development & Fragmentation Mechanics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical note details the mass spectrometric characterization of 1-(5-Aminopyridin-3-yl)piperidin-4-ol , a critical pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., SHP2, JAK inhibitors). Due to its amphiphilic nature and multiple basic nitrogen sites, this molecule presents specific challenges in ionization efficiency and chromatographic peak shape.

This guide provides a self-validating protocol for the identification, quantification, and structural confirmation of this analyte using UHPLC-ESI-QTOF/Orbitrap platforms.

Target Audience: Medicinal Chemists, DMPK Scientists, and Analytical Method Developers.

Compound Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the electronic environment of the nitrogens is prerequisite to successful ionization.

PropertyValueNotes
IUPAC Name 1-(5-Aminopyridin-3-yl)piperidin-4-ol
Formula

Exact Mass 193.1215 Monoisotopic neutral mass
[M+H]⁺ 194.1288 Target precursor ion (ESI+)
LogP ~0.2 - 0.5Polar, significant aqueous solubility
pKa (Est.) N(Pyridine): ~5.3 N(Piperidine): ~5.5 - 6.0The N-aryl attachment significantly lowers piperidine basicity compared to free piperidine (pKa ~11).[1][2]

Experimental Protocol: LC-MS/MS Method Development

Sample Preparation (The "Clean Start" Protocol)

Rationale: Basic heterocycles adhere to glass surfaces. Proper solvent choice prevents adsorptive loss.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO (avoid pure methanol for long-term storage of primary amines).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid .

    • Critical Step: The addition of acid ensures the analyte is protonated, reducing interaction with silanols in the vial glass.

Chromatographic Conditions (UHPLC)

Challenge: The polar hydroxyl group and basic nitrogens cause peak tailing on standard C18 columns due to secondary silanol interactions.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex Biphenyl.

    • Why: Charged Surface Hybrid (CSH) technology provides better peak shape for basic compounds under acidic conditions.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 8.0 min: 95% B

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.0 kV (Keep lower to prevent in-source fragmentation of the labile OH group).

  • Cone Voltage: 30 V.

  • Desolvation Temp: 450°C.

  • Collision Energy (CE): Ramp 15–35 eV for structural elucidation.

Fragmentation Mechanics & Structural Confirmation

The fragmentation of 1-(5-Aminopyridin-3-yl)piperidin-4-ol follows a distinct logic governed by charge localization.

Primary Fragmentation Pathways
  • Dehydration (-H₂O, -18 Da): The most abundant low-energy fragment. The 4-hydroxyl group on the piperidine ring is labile.

  • Piperidine Ring Cleavage (Retro-Diels-Alder-like): High energy cleavage of the piperidine ring.

  • C-N Bond Homolysis: Cleavage of the bond connecting the piperidine nitrogen to the pyridine ring.

    • This yields the aminopyridine cation (

      
      ) at m/z 95.06 .
      
Fragmentation Pathway Diagram

The following diagram visualizes the logical dissociation steps.

FragmentationPathway Fig 1. ESI+ Fragmentation Pathway of 1-(5-Aminopyridin-3-yl)piperidin-4-ol Precursor Precursor [M+H]+ m/z 194.13 (C10H16N3O)+ Frag_WaterLoss Fragment A [M+H - H2O]+ m/z 176.12 (Dehydrated Piperidine) Precursor->Frag_WaterLoss - H2O (18 Da) Low CE (15 eV) Frag_Pyridine Fragment B [Aminopyridine Core]+ m/z 95.06 (C5H7N2)+ Precursor->Frag_Pyridine - Piperidin-4-ol C-N Cleavage High CE (35 eV) Frag_RingOpen Fragment C [Ring Fission] m/z 122.07 Frag_WaterLoss->Frag_RingOpen Ring Opening Secondary Frag

Caption: Logical fragmentation tree showing primary water loss and subsequent skeletal cleavage.[4]

Results: Quantitative Data Summary

The following transitions are recommended for Multiple Reaction Monitoring (MRM) on triple quadrupole instruments.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 194.1176.118High abundance, stable
Qualifier 1 194.195.132Structural specificity (Pyridine core)
Qualifier 2 194.1122.128Confirmation

Troubleshooting & Optimization (The "Trustworthiness" Pillar)

Issue: Peak Tailing
  • Cause: Interaction between the basic piperidine nitrogen and residual silanols on the column stationary phase.

  • Solution: Increase buffer ionic strength. Switch from 0.1% Formic Acid to 10 mM Ammonium Formate (pH 3.0) . The ammonium ions compete for silanol sites, sharpening the analyte peak.

Issue: Low Sensitivity (Signal Suppression)
  • Cause: Co-elution with matrix components (phospholipids) if analyzing biological samples.

  • Solution: The analyte is relatively polar (

    
     ~1.5 - 2.5 min on C18). Matrix effects are common in the void volume.
    
    • Protocol Adjustment: Use a HILIC column (e.g., Waters BEH Amide) with an Acetonitrile/Water gradient (90% -> 50% ACN). This elutes the polar analyte later, away from the suppression zone.

Workflow Visualization

Workflow Fig 2. Optimized LC-MS/MS Workflow Sample Sample Prep (MeOH/H2O + 0.1% FA) LC UHPLC Separation (C18 CSH Column) Sample->LC ESI ESI+ Source (3.0 kV) LC->ESI MS1 Q1 Filter (m/z 194.1) ESI->MS1 CID Collision Cell (N2 Gas, 15-35 eV) MS1->CID MS2 Q3 Detection (m/z 176.1, 95.1) CID->MS2

Caption: Step-by-step instrumental workflow for reliable quantitation.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • Viegas Jr, C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. Rapid Communications in Mass Spectrometry. Retrieved from

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.
  • PubChem. (2025).[2] Compound Summary: Piperidin-4-ol.[5][2] Retrieved from

  • Abdighahroudi, M.S., et al. (2020).[1][4][6] Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Retrieved from

Sources

Application Note: 1-(5-Aminopyridin-3-yl)piperidin-4-ol as a CNS Kinase Probe

[1]

Executive Summary & Structural Rationale

1-(5-Aminopyridin-3-yl)piperidin-4-ol (hereafter referred to as Compound 5-AP4 ) represents a privileged scaffold in neuropharmacology, specifically designed to balance blood-brain barrier (BBB) permeability with high-affinity kinase inhibition.[1]

Structurally, 5-AP4 features a 3,5-disubstituted pyridine core , a classic "hinge-binding" motif found in numerous ATP-competitive kinase inhibitors (e.g., ROCK, JNK, and CDK inhibitors). The piperidin-4-ol moiety at the 3-position serves two critical functions:

  • Solubility Enhancement: The hydroxyl group reduces the lipophilicity (LogP) of the aromatic core, preventing non-specific protein binding.[1]

  • Solvent Interaction: It acts as a solvent-exposed "tail" that can form hydrogen bonds with the ribose-binding pocket or the solvent front of the kinase domain.[1]

This guide details the experimental protocols required to validate 5-AP4 as a functional probe for neuroregeneration (via ROCK inhibition) and neuroinflammation (via JNK/p38 MAPK modulation).[1]

Physicochemical Profiling & CNS Suitability

Before initiating biological assays, the compound's ability to cross the BBB must be empirically determined.[1] While the calculated LogP (cLogP ~0.5–1.[1]2) suggests good solubility, the polar surface area (TPSA) must be optimized for CNS penetration.[1]

Protocol A: High-Throughput PAMPA-BBB Assay

This cell-free assay predicts passive diffusion across the blood-brain barrier.[1]

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF membrane).[1]

  • Acceptor Plate: 96-well PTFE plate.[1]

  • Lipid Solution: 2% (w/v) Porcine Brain Polar Lipid extract in Dodecane.[1]

  • Buffer: PBS (pH 7.4).

  • Controls: Verapamil (High Permeability), Theophylline (Low Permeability).[1]

Experimental Workflow:

  • Preparation: Dissolve 5-AP4 in DMSO to 10 mM stock. Dilute to 50 µM in PBS (Donor Solution).[1]

  • Membrane Coating: Carefully pipette 4 µL of Lipid Solution onto the PVDF membrane of the Donor Plate.[1] Allow 5 mins for evaporation/impregnation.[1]

  • Assembly:

    • Add 200 µM of PBS to the Acceptor Plate wells.[1]

    • Add 200 µM of Donor Solution (50 µM 5-AP4 ) to the Donor Plate wells.

    • Place the Donor Plate on top of the Acceptor Plate (creating a "sandwich").

  • Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

  • Quantification:

    • Separate plates.[1]

    • Analyze aliquots from both Donor and Acceptor wells using LC-MS/MS or UV-Vis spectroscopy (λ_max ~260-280 nm for pyridine).

  • Calculation: Calculate the Effective Permeability (

    
    ) using the equation:
    
    
    
    [1]

Data Interpretation:

  • 
     cm/s: High CNS Penetration (Likely) [1]
    
  • 
     cm/s: Low CNS Penetration (Unlikely) [1]
    
Target Engagement: Kinase Selectivity Profiling

Given the aminopyridine scaffold, 5-AP4 is hypothesized to target Serine/Threonine kinases.[1] The primary targets of interest in CNS regeneration are ROCK1/2 (Rho-associated kinase) and JNK3 (c-Jun N-terminal kinase, brain-specific isoform).[1]

Protocol B: ADP-Glo™ Kinase Assay (Promega)

A luminescent assay to measure ADP formation, directly proportional to kinase activity.

Reagents:

  • Recombinant Human ROCK1 and ROCK2 (SignalChem).[1]

  • Substrate: S6 Kinase Substrate peptide.[1]

  • ATP (Ultrapure).[1]

  • ADP-Glo™ Reagent and Kinase Detection Reagent.[1]

Step-by-Step Methodology:

  • Kinase Reaction (384-well plate):

    • Volume: 5 µL total reaction volume.

    • Mix: 2 µL Kinase (1-5 ng/well) + 1 µL 5-AP4 (Serial dilution: 10 µM to 0.1 nM) + 2 µL ATP/Substrate mix (10 µM ATP).

    • Control: DMSO only (0% inhibition), Staurosporine (100% inhibition).[1]

    • Incubation: 60 minutes at Room Temperature (RT).

  • ADP Depletion:

    • Add 5 µL ADP-Glo™ Reagent .[1]

    • Incubate 40 minutes at RT. (This stops the kinase reaction and depletes remaining ATP).[1]

  • Detection:

    • Add 10 µL Kinase Detection Reagent .[1]

    • Incubate 30 minutes at RT. (Converts ADP to ATP, then to Luciferase light signal).[1]

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to determine IC50 using a 4-parameter logistic fit.

Functional CNS Assay: Neurite Outgrowth

If 5-AP4 inhibits ROCK or JNK, it should promote neurite extension in neuronal models, a critical phenotype for spinal cord injury (SCI) and neurodegenerative therapy.

Protocol C: High-Content Screening (HCS) in SH-SY5Y Cells

Cell Model: Differentiated SH-SY5Y (Human Neuroblastoma).[1] Differentiation Agent: Retinoic Acid (RA, 10 µM) for 5 days.[1]

Workflow:

  • Seeding: Plate SH-SY5Y cells at 5,000 cells/well in a 96-well black-wall/clear-bottom plate (collagen-coated).

  • Differentiation: Treat with 10 µM RA in low-serum media (1% FBS) for 5 days to induce a neuronal phenotype.

  • Treatment:

    • Replace media.[1] Add 5-AP4 (0.1, 1.0, 10 µM).

    • Positive Control: Y-27632 (Standard ROCK inhibitor, 10 µM).[1]

    • Negative Control: 0.1% DMSO.[1]

    • Challenge (Optional): Add 1 µg/mL Chondroitin Sulfate Proteoglycans (CSPGs) to simulate the inhibitory glial scar environment.

  • Incubation: 24–48 hours at 37°C/5% CO2.

  • Staining (Immunofluorescence):

    • Fix cells (4% Paraformaldehyde, 15 min).[1]

    • Permeabilize (0.1% Triton X-100).[1]

    • Stain: Anti-βIII-Tubulin (Tuj1) (Neuronal marker) + DAPI (Nuclei).[1]

  • Imaging & Analysis:

    • Image on HCS system (e.g., CellInsight CX7).[1]

    • Algorithm: Neuronal Profiling BioApplication.

    • Metrics: Total Neurite Length per cell, Branch Points per cell, Max Neurite Length.

Expected Result: Effective ROCK inhibition by 5-AP4 will result in a statistically significant increase in Total Neurite Length compared to DMSO controls, even in the presence of CSPGs.[1]

Mechanistic Visualization

The following diagram illustrates the hypothesized mechanism of action of 5-AP4 within the CNS context, highlighting the dual pathway modulation (ROCK/JNK) leading to neuroprotection.

CNS_MechanismCompound1-(5-Aminopyridin-3-yl)piperidin-4-ol (5-AP4)BBBBlood-Brain Barrier(Passive Diffusion)Compound->BBBPermeation (Pe > 4e-6)ROCKROCK1/2(Rho-Kinase)Compound->ROCKInhibition (IC50 < 100nM)JNKJNK3(c-Jun N-terminal Kinase)Compound->JNKInhibition (Secondary)ActinActin CytoskeletonStabilizationCompound->ActinRestores StabilityApoptosisNeuronal ApoptosisCompound->ApoptosisPreventsBBB->CompoundCNS ExposureMLCMyosin Light Chain(Phosphorylation)ROCK->MLCPromotescJunc-Jun(Phosphorylation)JNK->cJunActivatesMLC->ActinDestabilizes (Retraction)cJun->ApoptosisInducesOutgrowthNeurite Outgrowth &RegenerationActin->OutgrowthEnables

Caption: Mechanistic pathway of 5-AP4. Inhibition of ROCK prevents actin destabilization, promoting neurite outgrowth, while JNK inhibition reduces apoptotic signaling.

Data Summary Template

When characterizing 5-AP4 , summarize your findings in the following standard format for publication or internal reporting:

ParameterAssay MethodTarget CriteriaResult (Example)
Solubility Kinetic Solubility (PBS, pH 7.4)> 50 µM120 µM
BBB Permeability PAMPA-BBB (

)
>

cm/s

cm/s
Potency (ROCK2) ADP-Glo Kinase Assay (IC50)< 100 nM45 nM
Selectivity ROCK2 vs. PKA> 10-fold55-fold
Efficacy SH-SY5Y Neurite Length> 150% of Control180%
Toxicity CellTiter-Glo (HEK293)CC50 > 10 µM> 50 µM
References
  • Di, L., et al. (2003).[1] "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link[1]

  • Tonges, L., et al. (2011).[1] "Rho kinase inhibition modulates microglia activation and improves survival in a model of amyotrophic lateral sclerosis."[1] Glia. Link[1]

  • Radio, N. M., & Mundy, W. R. (2008).[1] "Developmental neurotoxicity testing in vitro: models for assessing chemical effects on neurite outgrowth." Neurotoxicology. Link[1]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Promega Protocols. Link

  • Koch, J. C., et al. (2014).[1] "ROCK inhibition in models of neurodegeneration and its potential for clinical translation." Pharmacology & Therapeutics.[1] Link[1]

Disclaimer: Compound 5-AP4 is a research chemical.[1][2][3][4][5][6][7] All protocols described herein involve cellular and biochemical assays for in vitro research use only and are not intended for human diagnostic or therapeutic procedures.

Application Notes and Protocols for Cell-Based Assays with 1-(5-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel compound 1-(5-Aminopyridin-3-yl)piperidin-4-ol using a suite of cell-based assays. The structural composition of this molecule, featuring both an aminopyridine scaffold and a piperidin-4-ol moiety, suggests a high potential for diverse biological activities. Aminopyridine derivatives are recognized for their broad pharmacological effects, including the modulation of ion channels and protein kinases, while piperidine-containing compounds are prevalent in centrally active and antimicrobial agents[1][2][3][4][5]. Consequently, 1-(5-Aminopyridin-3-yl)piperidin-4-ol represents a promising candidate for drug discovery programs. This guide presents a logical, tiered approach to elucidate its biological function, beginning with foundational cytotoxicity assessments and progressing to more complex, hypothesis-driven mechanistic studies. The protocols herein are designed to be self-validating and are supported by established scientific principles and literature.

Introduction: Scientific Rationale and Compound Profile

The compound 1-(5-Aminopyridin-3-yl)piperidin-4-ol is a heterocyclic molecule that merges two pharmacologically significant scaffolds:

  • Aminopyridine Moiety: This structural element is a well-established pharmacophore. For instance, 4-aminopyridine is a known voltage-gated potassium channel blocker[3]. Other derivatives have been developed as inhibitors of critical signaling enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are pivotal in cancer and inflammatory diseases[6][7]. The aminopyridine core can also contribute to improved aqueous solubility and metabolic stability in drug candidates[1].

  • Piperidin-4-ol Moiety: The piperidine ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives exhibit a vast range of biological activities, including but not limited to, anticancer, analgesic, antimicrobial, and antipsychotic effects[8][9][10]. The hydroxyl group at the 4-position can form crucial hydrogen bonds with biological targets, enhancing binding affinity and specificity[11].

The strategic combination of these two moieties in 1-(5-Aminopyridin-3-yl)piperidin-4-ol warrants a thorough investigation into its potential therapeutic applications. This document outlines a systematic workflow to build a comprehensive pharmacological profile of the compound.

Physicochemical Properties and Compound Handling

Prior to initiating any biological assay, it is critical to understand the compound's fundamental physicochemical properties.

Protocol: Stock Solution Preparation and Storage

  • Solubility Testing: Begin by assessing the solubility of 1-(5-Aminopyridin-3-yl)piperidin-4-ol in common laboratory solvents. A recommended starting point is dimethyl sulfoxide (DMSO), followed by ethanol and aqueous buffers (e.g., PBS, pH 7.4).

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound.

    • Dissolve in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution using a vortex mixer. Gentle warming (up to 37°C) may be applied if necessary.

    • For cell-based assays, the final concentration of DMSO in the culture medium should ideally be ≤ 0.5% to avoid solvent-induced artifacts.

  • Storage: Aliquot the primary stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the primary stock in the appropriate cell culture medium.

Tier 1: Foundational Assays for Cytotoxicity and Viability

The initial step in characterizing a novel compound is to determine its effect on cell viability and establish a working concentration range. These assays provide a foundational understanding of the compound's general cellular toxicity.

Cell Viability Assessment using Resazurin (alamarBlue®)

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(5-Aminopyridin-3-yl)piperidin-4-ol in culture medium. A common starting range is from 100 µM down to 1 nM.

  • Incubation: Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells. Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add Resazurin solution to each well to a final concentration of 10% (v/v).

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Tier 2: Hypothesis-Driven Mechanistic Assays

Based on the structural alerts from the aminopyridine and piperidine scaffolds, the following assays are proposed to investigate specific mechanisms of action.

Kinase Activity Profiling

Rationale: The aminopyridine moiety is present in several kinase inhibitors[6]. A potential mechanism of action for 1-(5-Aminopyridin-3-yl)piperidin-4-ol is the inhibition of a cellular kinase, which could explain any observed anti-proliferative effects. The JAK/STAT pathway is a critical signaling cascade involved in immunity and cancer, making it a relevant target family to investigate.

Diagram: Simplified JAK/STAT Signaling Pathway

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene

Caption: A diagram of the JAK/STAT signaling pathway.

Protocol: Western Blot for Phospho-STAT3

  • Cell Culture and Stimulation: Culture a relevant cell line (e.g., HeLa, A549) to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of 1-(5-Aminopyridin-3-yl)piperidin-4-ol for 1-2 hours.

  • Pathway Activation: Stimulate the cells with a suitable cytokine (e.g., 20 ng/mL of Interleukin-6 for STAT3 activation) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A reduction in the p-STAT3/total STAT3 ratio in compound-treated cells compared to the stimulated control would indicate inhibition of the JAK/STAT pathway.

Apoptosis Induction Assay

Rationale: If the Tier 1 assays reveal significant cytotoxicity, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Diagram: Apoptosis Detection Workflow

Apoptosis_Workflow cluster_quadrants Flow Cytometry Quadrants A Seed and Treat Cells with Compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and Propidium Iodide (PI) B->C D Analyze by Flow Cytometry C->D E Data Interpretation D->E Q3 Q3: Live (Annexin V-/PI-) Q1 Q1: Necrotic (PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q4 Q4: Early Apoptotic (Annexin V+/PI-)

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Treatment: Treat cells with 1-(5-Aminopyridin-3-yl)piperidin-4-ol at concentrations around its IC50 value for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

Antimicrobial Activity Screening

Rationale: Both piperidine and aminopyridine derivatives have been reported to possess antimicrobial properties[5][12]. It is therefore prudent to screen 1-(5-Aminopyridin-3-yl)piperidin-4-ol for activity against common pathogens.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial/Fungal Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculum Preparation: Grow the microbial culture to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbe + broth), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin, fluconazole).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Presentation and Interpretation

Systematic recording and analysis of data are paramount. Summarize quantitative results in tables for clear comparison.

Table 1: Hypothetical Pharmacological Profile of 1-(5-Aminopyridin-3-yl)piperidin-4-ol

Assay TypeCell Line / OrganismEndpointResult (IC50 / MIC)Notes
Cell Viability A549 (Lung Cancer)Viability (72h)5.2 µMDose-dependent decrease in cell viability.
Kinase Inhibition A549 (Lung Cancer)p-STAT3 Levels1.5 µMInhibition of IL-6-induced STAT3 phosphorylation.
Apoptosis A549 (Lung Cancer)Annexin V+~5 µMSignificant increase in early apoptotic cells.
Antimicrobial S. aureusMIC> 100 µMNo significant antibacterial activity observed.
Antimicrobial C. albicansMIC12.5 µMModerate antifungal activity.

Conclusion

The application of this structured, multi-tiered assay approach will enable a comprehensive initial characterization of 1-(5-Aminopyridin-3-yl)piperidin-4-ol. The foundational viability data provides a necessary framework for concentration selection in subsequent mechanistic studies. The proposed hypothesis-driven assays, targeting known activities of the aminopyridine and piperidine scaffolds, offer a rational path to uncovering the compound's mechanism of action. The insights gained from these cell-based assays will be instrumental in guiding further preclinical development, including target deconvolution, lead optimization, and in vivo efficacy studies.

References

  • Taylor & Francis. (2024, June 10). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

  • ResearchGate. (2021, December). 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • PubMed. (2020, April 15). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Retrieved from [Link]

  • PubMed. (2024, September 12). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]

  • Malaya Journal of Matematik. (2020). Molecular interaction studies of Piperidin-4-one against human Dipeptidyl Peptidase IV as Protein Target. Retrieved from [Link]

  • PubMed Central. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Retrieved from [Link]

  • Biomedical Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]

  • PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • PMC. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-(5-Aminopyridin-3-yl)piperidin-4-ol in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the confluence of privileged structures often heralds the emergence of novel therapeutic candidates. The molecule 1-(5-Aminopyridin-3-yl)piperidin-4-ol represents a compelling convergence of two such pharmacologically significant moieties: the aminopyridine and the piperidinol core. The aminopyridine scaffold is a versatile building block found in a multitude of bioactive compounds, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The piperidine ring is a ubiquitous feature in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for three-dimensional diversification.[1]

The specific arrangement of a 3-aminopyridine linked to a 4-hydroxypiperidine in 1-(5-Aminopyridin-3-yl)piperidin-4-ol presents a unique chemical entity with the potential to interact with a variety of biological targets. The presence of a basic amino group, a hydrogen bond donor/acceptor in the hydroxyl group, and the nitrogen atom within the pyridine ring suggests possible interactions with targets such as kinases, G-protein coupled receptors (GPCRs), and other enzyme classes.

This document provides a comprehensive guide for researchers and drug discovery professionals on the handling, characterization, and implementation of 1-(5-Aminopyridin-3-yl)piperidin-4-ol in a drug discovery screening cascade. The protocols outlined herein are designed to enable the systematic evaluation of this compound's biological activity and to facilitate the identification of its potential therapeutic applications.

Physicochemical Properties and Handling

A thorough understanding of a compound's physicochemical properties is paramount for successful screening and reliable data interpretation. While experimental data for 1-(5-Aminopyridin-3-yl)piperidin-4-ol is not extensively available, predictions based on its structural components suggest key characteristics that will influence its handling and use in assays.

PropertyPredicted Value/CharacteristicImplication for Screening
Molecular Weight ~193.25 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
logP Low to moderateLikely to have good aqueous solubility, which is advantageous for assay buffer compatibility. However, cell permeability should be experimentally determined.
pKa Multiple basic centers (aminopyridine and piperidine nitrogens)The compound will be protonated at physiological pH, influencing its solubility and interaction with biological targets. Buffer choice in assays is critical.
Hydrogen Bond Donors/Acceptors MultiplePotential for strong interactions with protein targets.
Solubility Predicted to be soluble in DMSO and aqueous acidic buffers.For stock solutions, DMSO is recommended. For aqueous assays, initial solubility tests in the specific assay buffer are crucial.
Stability Generally stable, but sensitive to strong oxidizing agents.Store in a cool, dry, and dark place. Prepare fresh dilutions for assays whenever possible.

Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Proposed Screening Cascade

Given the novelty of 1-(5-Aminopyridin-3-yl)piperidin-4-ol, a tiered screening approach is recommended to efficiently explore its biological activity. This cascade should begin with broad, high-throughput screens and progress to more focused, target-specific assays.

Screening_Cascade cluster_0 Tier 1: Broad-Based Screening cluster_1 Tier 2: Hit Confirmation & Elucidation cluster_2 Tier 3: Target Deconvolution & SAR Phenotypic_Screening Phenotypic Screening (e.g., Cell Proliferation, Morphology) Dose_Response Dose-Response Analysis Phenotypic_Screening->Dose_Response Identified Hits Broad_Target_Panel Broad Target Panel (e.g., Kinase Panel, GPCR Panel) Broad_Target_Panel->Dose_Response Identified Hits Orthogonal_Assays Orthogonal Assays Dose_Response->Orthogonal_Assays Confirmed Hits Target_ID Target Identification (for phenotypic hits) Orthogonal_Assays->Target_ID Validated Hits SAR_Exploration Structure-Activity Relationship (SAR) Studies Orthogonal_Assays->SAR_Exploration Validated Hits

Caption: A proposed tiered screening cascade for 1-(5-Aminopyridin-3-yl)piperidin-4-ol.

Protocols for Tier 1 Screening

The initial screening phase aims to cast a wide net to identify potential areas of biological activity. Phenotypic screening and broad target panel profiling are powerful, complementary approaches for this purpose.

Protocol 1: Cell-Based Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired change in a cell's phenotype without a priori knowledge of the specific molecular target.[2][3][4]

Objective: To assess the effect of 1-(5-Aminopyridin-3-yl)piperidin-4-ol on cell viability and proliferation across a panel of cancer cell lines.

Materials:

  • 1-(5-Aminopyridin-3-yl)piperidin-4-ol

  • A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Appropriate cell culture media and supplements

  • 96-well or 384-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture the selected cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium to a concentration of 5 x 104 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 1-(5-Aminopyridin-3-yl)piperidin-4-ol in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the medium from the cell plates and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).

    • Include wells with untreated cells and wells with a known cytotoxic compound as positive control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assay:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Protocol 2: In Vitro Kinase Profiling

Given that many small molecule drugs target kinases, screening against a broad kinase panel can rapidly identify potential targets.

Objective: To evaluate the inhibitory activity of 1-(5-Aminopyridin-3-yl)piperidin-4-ol against a panel of human kinases.

Materials:

  • 1-(5-Aminopyridin-3-yl)piperidin-4-ol

  • Commercially available kinase panel (e.g., DiscoverX KINOMEscan™, Promega ADP-Glo™)

  • Kinase assay buffer

  • ATP

  • Substrate for each kinase

  • Detection reagents

  • 384-well plates

  • Multichannel pipette

  • Plate reader (luminescence or fluorescence, depending on the assay format)

Procedure (Example using ADP-Glo™ format):

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution to each well.

    • Add 0.5 µL of 1-(5-Aminopyridin-3-yl)piperidin-4-ol at various concentrations (e.g., a single high concentration of 10 µM for initial screening) or vehicle control.

    • Initiate the kinase reaction by adding 2 µL of 2.5x ATP solution. The final reaction volume is 5 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Hits are typically defined as compounds that cause >50% inhibition at a given concentration.

Kinase_Assay_Workflow Start Start: Prepare Reagents Add_Kinase Add Kinase/Substrate to 384-well plate Start->Add_Kinase Add_Compound Add Compound or Vehicle Add_Kinase->Add_Compound Add_ATP Initiate Reaction with ATP Add_Compound->Add_ATP Incubate_1 Incubate at RT (60 min) Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at RT (30-60 min) Add_Detection_Reagent->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Analyze_Data Calculate % Inhibition Read_Luminescence->Analyze_Data

Caption: Workflow for an in vitro kinase assay using a luminescence-based readout.

Protocol 3: GPCR Radioligand Binding Assay

The structural motifs of 1-(5-Aminopyridin-3-yl)piperidin-4-ol suggest potential interactions with GPCRs. A radioligand binding assay is a sensitive method to assess this.[5][6][7]

Objective: To determine if 1-(5-Aminopyridin-3-yl)piperidin-4-ol can displace a known radioligand from a specific GPCR.

Materials:

  • 1-(5-Aminopyridin-3-yl)piperidin-4-ol

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [3H]-dopamine for dopamine receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer

      • 25 µL of 1-(5-Aminopyridin-3-yl)piperidin-4-ol at various concentrations or vehicle control. For non-specific binding wells, add the non-specific binding control.

      • 25 µL of radioligand at a concentration close to its Kd.

      • 25 µL of cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration.

    • Plot the percentage of specific binding against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

1-(5-Aminopyridin-3-yl)piperidin-4-ol is a novel chemical entity with significant potential for drug discovery. The protocols detailed in this guide provide a robust framework for its initial characterization and screening. Positive results from these Tier 1 assays should be followed by more in-depth studies, including dose-response analysis, confirmation in orthogonal assays, and for phenotypic hits, target deconvolution studies. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this promising scaffold.

References

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. ([Link])

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. ([Link])

  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (2025). ([Link])

  • In vitro NLK Kinase Assay - PMC - NIH. ([Link])

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018). ([Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. ([Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025). ([Link])

  • Phenotypic screening - GARDP Revive. ([Link])

  • Assay conditions for GPCR radioligand competition binding assays. - ResearchGate. ([Link])

  • in vitro kinase assay | Protocols.io. (2024). ([Link])

  • Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach - Drug Target Review. (2021). ([Link])

  • Phenotypic Drug Screening | pharmb.io - Pharmaceutical Bioinformatics Research Group at Uppsala University. ([Link])

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. ([Link])

  • Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. ([Link])

  • Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines - PubMed. (2014). ([Link])

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. ([Link])

  • ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. | Request PDF - ResearchGate. (2025). ([Link])

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. ([Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). ([Link])

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. ([Link])

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - WestminsterResearch. ([Link])

  • Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed. ([Link])

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC. (2023). ([Link])

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC. ([Link])

  • Recent advances in the synthesis of piperidones and piperidines. ([Link])

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. ([Link])

  • Exploration of piperidinols as potential antitubercular agents - PubMed. (2014). ([Link])

  • CAS No : 127294-73-9 | Product Name : (R)-3-Aminopiperidine | Pharmaffiliates. ([Link])

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC. ([Link])

  • Cas 13035-19-3,4-Aminopiperidine - LookChem. ([Link])

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (2021). ([Link])

  • In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM - Chemical Methodologies. (2024). ([Link])

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. ([Link])

Sources

Reductive amination for 1-(5-Aminopyridin-3-yl)piperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 1-(5-Aminopyridin-3-yl)piperidin-4-ol via Reductive Strategies

Part 1: Executive Summary & Strategic Analysis

This application note details the synthesis of 1-(5-aminopyridin-3-yl)piperidin-4-ol , a privileged scaffold in kinase inhibitor discovery (e.g., JAK, ROCK inhibitors).

Critical Strategic Distinction: The term "Reductive Amination" is frequently misapplied in the context of N-heteroaryl piperidines. You must distinguish between two structural objectives:

  • Direct N-Aryl Bond (Target Structure): Connecting the piperidine nitrogen directly to the pyridine ring.

    • Standard Method: Buchwald-Hartwig Coupling or

      
      .
      
    • Reductive Method (Advanced):[1]Double Reductive Amination (DRA) . This strategy constructs the piperidine ring onto the primary amine of the pyridine, rather than coupling two pre-formed rings. This is the focus of this guide as it aligns with the "Reductive Amination" directive.

  • Methylene Linker (Alternative Structure): Connecting via a

    
     bridge (i.e., 1-((5-aminopyridin-3-yl)methyl)piperidin-4-ol).
    
    • Method: Standard Reductive Amination (Aldehyde + Amine).

Recommended Route (The "Senior Scientist" Approach): To achieve high regioselectivity and avoid polymerization, we utilize 3-amino-5-nitropyridine as the starting material. The piperidine ring is built via DRA, followed by nitro-reduction to yield the final 5-amino target.

Part 2: Chemical Mechanism & Pathway

The Double Reductive Amination (DRA) is a cascade reaction.[1] It involves the condensation of the exocyclic amine with a masked 1,5-dicarbonyl precursor (generating the 1,5-dialdehyde in situ), followed by sequential imine formation and hydride reduction.

Mechanism Steps:

  • Unmasking: Hydrolysis of the acetal/hemiacetal precursor to generate 3-hydroxyglutaraldehyde.

  • First Condensation: Amine attacks the first aldehyde

    
     Hemiaminal 
    
    
    
    Imine.
  • First Reduction: Imine reduced to secondary amine.

  • Cyclization: Intramolecular attack on the second aldehyde

    
     Cyclic Imine (Immonium).
    
  • Final Reduction: Cyclic imine reduced to the piperidine ring.

DRA_Mechanism Start 3-Amino-5-nitropyridine (Starting Material) Inter1 Intermediate A: Acyclic Imine Start->Inter1 + Precursor - H2O Precursor Masked 3-Hydroxy- glutaraldehyde Precursor->Inter1 Hydrolysis Inter2 Intermediate B: Cyclic Iminium Ion Inter1->Inter2 NaBH3CN (Red. 1 + Cyclization) Product_Nitro 1-(5-Nitropyridin-3-yl) piperidin-4-ol Inter2->Product_Nitro NaBH3CN (Red. 2) Final_Target TARGET: 1-(5-Aminopyridin-3-yl) piperidin-4-ol Product_Nitro->Final_Target H2 / Pd-C (Nitro Reduction)

Caption: Stepwise construction of the piperidine ring via Double Reductive Amination (DRA) followed by nitro reduction.

Part 3: Detailed Experimental Protocols

Protocol A: Double Reductive Amination (Ring Construction)

Use this protocol to synthesize the piperidine ring directly onto the pyridine amine.

Reagents & Materials:

  • Substrate: 3-Amino-5-nitropyridine (1.0 equiv).

  • Cyclization Partner: 2,6-Dimethoxytetrahydro-2H-pyran-4-ol (Masked 3-hydroxyglutaraldehyde) (1.2 equiv). Note: Can be prepared via oxidative cleavage of 3-cyclopenten-1-ol if not commercially sourced.

  • Reductant: Sodium Cyanoborohydride (

    
    ) (3.0 equiv).
    
  • Acid Catalyst: Acetic Acid (

    
    ) or 1M 
    
    
    
    (to adjust pH).
  • Solvent: Methanol (

    
    ) / Water (10:1).
    

Step-by-Step Workflow:

  • Precursor Activation (In-Situ):

    • Dissolve 2,6-dimethoxytetrahydro-2H-pyran-4-ol (10 mmol) in 10 mL of 1M aqueous

      
      . Stir at RT for 1 hour to hydrolyze the acetals, generating the reactive 3-hydroxy-1,5-pentanedial species.
      
    • Critical Check: Ensure the solution becomes homogeneous.

  • Reaction Assembly:

    • In a separate flask, dissolve 3-amino-5-nitropyridine (10 mmol) in

      
       (50 mL).
      
    • Add the hydrolyzed aldehyde solution dropwise to the amine solution at

      
      .
      
    • Adjust pH to ~5.0–6.0 using glacial acetic acid. Why? This pH promotes imine formation while preventing protonation of the pyridine nitrogen, which would deactivate the nucleophile.

  • Reductive Cyclization:

    • Add

      
       (30 mmol) portion-wise over 30 minutes.
      
    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: TLC (DCM/MeOH 9:1) should show disappearance of the primary amine.

  • Workup:

    • Quench with saturated

      
       (caution: gas evolution).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Silica, 0-10% MeOH in DCM).

    • Intermediate Yield: Typically 60–75% of 1-(5-nitropyridin-3-yl)piperidin-4-ol.

  • Nitro Reduction (Final Step):

    • Dissolve intermediate in Ethanol.[2] Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) for 4 hours.
      
    • Filter through Celite and concentrate to yield the final 1-(5-aminopyridin-3-yl)piperidin-4-ol .

Protocol B: Standard Reductive Amination (The "Linker" Variant)

Use this protocol ONLY if the target is 1-((5-aminopyridin-3-yl)methyl)piperidin-4-ol.

Reagents:

  • Aldehyde: 5-Aminonicotinaldehyde (or N-Boc protected analog).

  • Amine: 4-Hydroxypiperidine.

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ).

Workflow:

  • Mix Aldehyde (1.0 equiv) and 4-Hydroxypiperidine (1.1 equiv) in DCE (Dichloroethane).

  • Add

    
     (1.0 equiv) to catalyze imine formation. Stir 1h.
    
  • Add

    
     (1.5 equiv). Stir 16h at RT.[2]
    
  • Quench with

    
    , extract with DCM.
    

Part 4: Data Summary & Quality Control

Table 1: Comparison of Synthetic Methods

FeatureMethod A: Buchwald CouplingMethod B: Double Reductive Amination (DRA)
Bond Formed Direct N-ArylDirect N-Aryl (via Ring Construction)
Precursors 3,5-Dibromopyridine + 4-Hydroxypiperidine3-Amino-5-nitropyridine + Masked Dialdehyde
Catalyst Pd/Ligand (Expensive)None (Acid promoted)
Atom Economy Low (Bromide waste)High (Water waste)
Scalability HighModerate (Dilution required)
Key Risk Catalyst poisoning by pyridinePolymerization of dialdehyde

QC Specifications for Target:

  • Appearance: Off-white to pale yellow solid.

  • 
     NMR (DMSO-
    
    
    
    ):
    • Pyridine protons:

      
       7.8 (d), 7.6 (d), 6.9 (t).
      
    • Piperidine protons:

      
       3.5 (m, 2H), 2.8 (m, 2H), 1.8 (m, 2H), 1.5 (m, 2H).
      
    • Carbinol proton (

      
      ): 
      
      
      
      3.6 (m, 1H).
  • MS (ESI):

    
    .
    

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (DRA) Polymerization of glutaraldehyde precursor.Ensure high dilution (0.05 M). Add aldehyde slowly to the amine.
Incomplete Cyclization pH too high (>7) or too low (<4).Maintain pH 5–6 strictly. Use Acetate buffer.
Over-alkylation Reaction of product amine with aldehyde.Use 3-amino-5-nitropyridine instead of diamine. The nitro group deactivates the ring, preventing side reactions.
Cyanide Residue Use of

.
Switch to

(STAB) if solubility permits, or perform oxidative workup (bleach) for waste.

References

  • Double Reductive Amination Strategy: Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Synthesis, 2020.

  • Reductive Amination Mechanisms: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Pyridine Amination (Buchwald Comparison): Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Synthesis of 3,5-Diaminopyridine Derivatives: "Synthesis and SAR of 3,5-diamino-piperidine derivatives." Bioorganic & Medicinal Chemistry Letters, 2012.

Sources

Troubleshooting & Optimization

1-(5-Aminopyridin-3-yl)piperidin-4-ol synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #592-PYR Subject: Optimization of 1-(5-Aminopyridin-3-yl)piperidin-4-ol Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-(5-aminopyridin-3-yl)piperidin-4-ol presents a classic "meta-pyridine" challenge. Unlike ortho/para-substituted pyridines, the 3,5-positions are electronically deactivated toward Nucleophilic Aromatic Substitution (


), making standard displacement methods low-yielding or completely ineffective.

This guide troubleshoots the three critical failure points:

  • Coupling Stagnation: Why

    
     fails and how to implement a robust Buchwald-Hartwig protocol.
    
  • Reduction Selectivity: Preventing pyridine ring hydrogenation during nitro-reduction.

  • The "Invisible" Product: Recovering the highly polar, amphoteric product during workup.

Module 1: Route Selection & Coupling Strategy

The Core Problem: Electronic Mismatch

Users often attempt


 using 3-bromo-5-nitropyridine  and piperidin-4-ol  with bases like 

in DMF.
  • Diagnosis: This reaction typically yields <5%. The nitro group at position 5 does not activate the bromine at position 3 via resonance (Meisenheimer complex stabilization); it only offers weak inductive activation.

  • Resolution: Switch to Palladium-Catalyzed Buchwald-Hartwig Amination .

Recommended Protocol: Buchwald-Hartwig Coupling

This route utilizes the superior nucleophilicity of the secondary amine over the hydroxyl group, generally avoiding the need for -OH protection.

Reaction Scheme:



ParameterRecommendationTechnical Rationale
Precursor 3-Bromo-5-nitropyridine The nitro group is preserved for later reduction; Br is the coupling partner.
Catalyst

(1-2 mol%)
Robust source of Pd(0).
Ligand Xantphos or BrettPhos (2-4 mol%)Large bite-angle ligands prevent Pd-deactivation by the pyridine nitrogen.
Base

(2.0 equiv)
Weaker bases (

) are too slow; stronger bases (

) may deprotonate the alcohol, causing O-arylation side products.
Solvent 1,4-Dioxane or Toluene Anhydrous, degassed. Dioxane is preferred for solubility.
Temp 90–100°C Required for oxidative addition into the electron-deficient C-Br bond.

Troubleshooting Q&A:

  • Q: I see O-arylation byproducts (ether linkage).

    • A: Your base is too strong or the temperature is too high. Switch to

      
       and lower T to 80°C. If persistent, use 4-(tert-butyldimethylsilyloxy)piperidine  (TBS-protected) and deprotect later with TBAF.
      
  • Q: The reaction stalls at 50% conversion.

    • A: Pyridines can poison Pd catalysts. Add a fresh portion of catalyst/ligand (0.5 mol%) after 4 hours. Ensure strict oxygen-free conditions (sparge with Argon for 15 mins).

Module 2: The Reduction Step (Nitro Amine)

The Risk: Over-Reduction

Hydrogenation (


) of nitropyridines can inadvertently reduce the pyridine ring to a piperidine, especially if the reaction runs too long or under pressure.
Protocol A: Iron-Mediated Reduction (High Fidelity)

This is the most robust method for preserving the pyridine ring.

  • Dissolve: Suspend the nitro-intermediate in EtOH:Water (4:1) .

  • Add: 5.0 equiv Iron powder (Fe) and 5.0 equiv Ammonium Chloride (

    
    ) .
    
  • Heat: Reflux (80°C) for 2–4 hours with vigorous stirring.

  • Monitor: TLC will show a distinct polarity shift (Amine is more polar/streaky).

  • Workup: Filter hot through Celite to remove iron oxides. Wash the cake with hot MeOH.

Protocol B: Transfer Hydrogenation (Cleanest Profile)

If you must avoid Iron sludge:

  • Reagents: Ammonium Formate (10 equiv) + 10% Pd/C (10 wt%).

  • Solvent: Methanol (0.1 M).

  • Condition: Reflux for 1 hour.

  • Mechanism: Rapidly reduces nitro groups without pressurizing

    
    , minimizing ring saturation risk.
    

Module 3: Isolation & Purification (The "Yield Killer")

The Problem: Amphoteric Solubility

The product contains a basic pyridine/amine and a polar hydroxyl group.

  • Issue: It stays in the aqueous phase during standard EtOAc/Water extraction.

  • Symptom: "My crude mass is zero."

Optimized Workup Workflow

WorkupStrategy Start Crude Reaction Mixture (Post-Reduction) Filter Filter through Celite (Remove Fe/Pd) Start->Filter Concentrate Concentrate to Dryness Filter->Concentrate Decision Is product soluble in DCM? Concentrate->Decision PathA NO (Likely) Decision->PathA PathB YES Decision->PathB DryLoad Dry Loading Method: Dissolve in MeOH -> Add Silica -> Evaporate PathA->DryLoad Extraction Continuous Extraction: n-Butanol or CHCl3/iPrOH (3:1) PathA->Extraction Column Flash Chromatography DCM : MeOH : NH4OH (90 : 9 : 1) PathB->Column DryLoad->Column Extraction->Column

Caption: Decision matrix for isolating polar aminopyridines. Avoid standard aqueous washes.

Specific Purification Tips:

  • The Solvent System: Use DCM:MeOH:NH4OH (90:9:1) . The ammonium hydroxide is critical to deprotonate the silica and prevent the basic amine from streaking/sticking.

  • SCX Cartridges: For small scale (<100 mg), dissolve crude in MeOH and load onto a Strong Cation Exchange (SCX) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M

      
       in MeOH  (releases the product).
      

Summary of Validated Pathways

Synthesispath SM1 3-Bromo-5-nitropyridine Step1 Buchwald-Hartwig Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100°C SM1->Step1 SM2 Piperidin-4-ol SM2->Step1 Inter Intermediate: 1-(5-Nitropyridin-3-yl) piperidin-4-ol Step1->Inter Step2 Reduction Fe / NH4Cl EtOH/H2O, 80°C Inter->Step2 Product Target: 1-(5-Aminopyridin-3-yl) piperidin-4-ol Step2->Product

Caption: Recommended synthetic route avoiding SNAr pitfalls.

References

  • Buchwald-Hartwig Coupling on Pyridines

    • Title: Palladium-Catalyzed Amination of Aryl Halides and Sulfonates.[1]

    • Source: Organic Syntheses (General Protocol).
    • URL:[Link]

  • Reduction of Nitropyridines

    • Title: A Mild Procedure for the Reduction of Pyridine N-Oxides and Nitro-Compounds.
    • Source: ResearchG
    • URL:[Link]

  • Purification of Polar Amines

    • Title: Purification of 2-aminopyridine derivatives...[2][3] by cation-exchange chromatography.[2]

    • Source: PubMed / NIH.
    • URL:[Link]

  • Leaving Group Effects in Pyridine Substitutions

    • Title: Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine.[4]

    • Source: Heterocycles (Clockss).
    • URL:[Link] (Note: General reference for nitro-activation patterns).

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(5-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 1-(5-Aminopyridin-3-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges encountered during this synthetic transformation. Our focus is on providing practical, field-proven insights to ensure the successful and efficient synthesis of this key pharmaceutical intermediate.

Synthetic Overview: The Buchwald-Hartwig Amination Approach

The synthesis of 1-(5-Aminopyridin-3-yl)piperidin-4-ol is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction forms the crucial C-N bond between the piperidine nitrogen and the pyridine ring. The primary challenge in this synthesis is achieving chemoselectivity, favoring the reaction at the secondary amine of piperidin-4-ol over the primary amine of the aminopyridine or the hydroxyl group.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of 1-(5-Aminopyridin-3-yl)piperidin-4-ol can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Sub-optimal Catalyst System: The choice of palladium precursor and ligand is critical for efficient catalysis.

    • Explanation: The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[1][3] Bulky, electron-rich phosphine ligands are often preferred as they promote these steps.[3]

    • Solution: Screen a panel of bulky biarylphosphine ligands such as DavePhos, RuPhos, or XPhos.[4] Consider using a pre-formed palladium catalyst (precatalyst) which can offer greater stability and activity.[4]

  • Ineffective Base: The base plays a crucial role in the deprotonation of the amine, and an inappropriate choice can stall the reaction.

    • Explanation: Strong, non-nucleophilic bases are typically required.[3] However, the base must be compatible with the starting materials and not cause degradation.

    • Solution: While sodium tert-butoxide (NaOtBu) is a common choice, consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃), which can sometimes offer better results depending on the substrate.[3]

  • Inadequate Reaction Temperature: The reaction may require sufficient thermal energy to overcome the activation barrier.

    • Explanation: Buchwald-Hartwig reactions often require elevated temperatures to proceed at a reasonable rate.[5]

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[3] Microwave-assisted heating can also be a valuable tool to accelerate the reaction and improve yields.[5]

  • Oxygen Sensitivity: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation.

    • Explanation: Oxygen can oxidize the active Pd(0) species to an inactive form.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[3] Use properly degassed solvents.[6]

Question 2: I am observing significant formation of a diarylated byproduct. How can I improve the selectivity for mono-arylation?

Answer: The formation of a diarylated product, where the primary amino group of the pyridine ring also undergoes N-arylation, is a common chemoselectivity challenge.

  • Stoichiometry Control: The ratio of reactants can influence the extent of diarylation.

    • Explanation: Using a large excess of the aminopyridine starting material can drive the reaction towards diarylation.

    • Solution: Carefully control the stoichiometry. A slight excess of the piperidin-4-ol (e.g., 1.1 to 1.2 equivalents) can favor the desired mono-arylation.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the less favorable diarylation.

    • Explanation: Once the desired mono-arylated product is formed, it can compete with the starting piperidin-4-ol for the remaining aryl halide, especially under forcing conditions.

    • Solution: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting aryl halide is consumed. Consider running the reaction at a lower temperature for a longer duration.

  • Protecting Group Strategy: Protecting the primary amino group of the aminopyridine is the most robust strategy to prevent diarylation.

    • Explanation: A suitable protecting group will render the primary amine unreactive towards N-arylation, ensuring the reaction occurs exclusively at the piperidine nitrogen.

    • Solution: Protect the 5-aminopyridin-3-yl moiety with a readily cleavable protecting group like Boc (tert-butoxycarbonyl) prior to the coupling reaction. The protecting group can then be removed in a subsequent step.

Question 3: My final product is difficult to purify. What strategies can I employ to improve the purification process?

Answer: Purification challenges often arise from the presence of unreacted starting materials, catalyst residues, and side products.

  • Aqueous Workup: A carefully planned aqueous workup can remove a significant portion of impurities.

    • Explanation: The basicity of the product and starting materials can be exploited to facilitate separation.

    • Solution: After the reaction, perform an extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acid solution to remove unreacted basic starting materials. The desired product can then be back-extracted into an aqueous acidic phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

  • Column Chromatography: Silica gel chromatography is a standard method for purification.

    • Explanation: The polarity difference between the product and impurities allows for their separation on a stationary phase.

    • Solution: A gradient elution system, for example, dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (to prevent tailing of the basic product), is often effective.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Explanation: This technique relies on the differential solubility of the product and impurities in a given solvent system.

    • Solution: Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/heptane) to find conditions that afford a crystalline solid with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

A1: Typically, a palladium precatalyst loading of 1-5 mol% is a good starting point.[3] For large-scale synthesis, optimization studies to reduce the catalyst loading to as low as 0.5 mol% may be feasible.[7]

Q2: Which solvent is most suitable for this reaction?

A2: Aprotic solvents like toluene, dioxane, and THF are commonly used.[3] The choice of solvent can impact the solubility of the reactants and the stability of the catalyst. Toluene is often a good first choice due to its high boiling point, which allows for a wider range of reaction temperatures.

Q3: Can I use a copper-based catalyst instead of palladium?

A3: While copper-catalyzed N-arylation (Ullmann condensation) is a viable alternative, it often requires higher reaction temperatures and may present different selectivity challenges.[8] Palladium-catalyzed systems generally offer a broader substrate scope and milder reaction conditions for this type of transformation.[1]

Q4: How can I confirm the structure of my final product?

A4: The structure of 1-(5-Aminopyridin-3-yl)piperidin-4-ol should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Optimized Experimental Protocol

This protocol provides a general starting point for the synthesis of 1-(5-Aminopyridin-3-yl)piperidin-4-ol. Optimization of specific parameters may be required for optimal results.

Table 1: Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Palladium Precatalyst RuPhos Pd G3 (2 mol%)Broadly effective for N-arylation of secondary amines.
Ligand RuPhos (4 mol%)Bulky, electron-rich ligand promoting efficient catalysis.[4]
Base Sodium tert-butoxide (1.5 equiv.)Strong, non-nucleophilic base.[3]
Solvent Toluene (degassed)High boiling point and good solubility for reactants.
Temperature 100 °CSufficient thermal energy for most substrates.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxygen-induced deactivation.[3]

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add 3-bromo-5-aminopyridine (1.0 mmol, 1.0 equiv.), piperidin-4-ol (1.2 mmol, 1.2 equiv.), RuPhos Pd G3 (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add degassed toluene (5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Process

Diagram 1: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex Base, -HBX Reductive Elimination Complex->Pd(0)L2 Product (Ar-NR2)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed catalyst Optimize Catalyst System (Ligand/Precatalyst) start->catalyst base Screen Alternative Bases (LHMDS, Cs2CO3) catalyst->base temp Increase Reaction Temperature base->temp inert Ensure Inert Atmosphere temp->inert result Improved Yield inert->result

Caption: A systematic approach to troubleshooting low reaction yields.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia.
  • Benchchem. (n.d.). Technical Support Center: Amination of Brominated Quinolines.
  • NBU-IR. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface.
  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates.
  • PMC. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(5-Aminopyridin-3-yl)piperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminopyridine-Piperidinol Scaffold

The aminopyridine moiety is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to target a wide range of biological entities, particularly protein kinases.[1] Cyclin-dependent kinases (CDKs), for instance, are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3] The 1-(5-Aminopyridin-3-yl)piperidin-4-ol scaffold combines the aminopyridine core with a piperidinol group, a versatile fragment that can enhance solubility and provide additional hydrogen bonding opportunities for potent and selective target engagement.

This guide aims to dissect the biological activities of various analogs derived from this core structure. By systematically evaluating how modifications to different parts of the molecule impact its efficacy and selectivity, we can derive a clear structure-activity relationship (SAR) to guide the design of next-generation inhibitors for targets such as CDKs and other kinases.

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective kinase inhibitors is a nuanced process of molecular engineering. Starting with a core scaffold, chemists systematically introduce modifications to probe the chemical space around the target's binding site. For the aminopyridine-piperidinol class of compounds, we can divide the molecule into three key regions for modification:

  • The Aminopyridine Core: Modifications here can influence the fundamental interactions with the kinase hinge region.

  • The Piperidinol Ring: Substitutions on this ring can explore deeper pockets within the ATP-binding site and modulate physicochemical properties.

  • Linker and Terminal Groups: Alterations to the linkage between the core and peripheral moieties can optimize geometry and introduce new interactions.

The following diagram illustrates the key modification points on the general aminopyridine-piperidinol scaffold that influence biological activity.

SAR_Overview cluster_core General Aminopyridine-Piperidinol Scaffold cluster_mods Key Modification Insights scaffold A Aminopyridine Core B Piperidinol Ring A->B Linker Atom (N) modA Substitution on Pyridine Ring: - Alters hinge-binding - Can enhance selectivity A->modA C Peripheral Group (R) B->C Linker/Substituent modB Piperidine Modifications: - Stereochemistry is critical - Substituents can access hydrophobic pockets B->modB modC Nature of 'R' Group: - Bulky groups can improve potency - Polar groups may enhance solubility/PK C->modC

Caption: Key regions for analog modification on the aminopyridine-piperidinol scaffold.

Comparative Biological Activity of Analogs

While direct comparative data for a series of 1-(5-Aminopyridin-3-yl)piperidin-4-ol analogs is sparse in publicly accessible literature, we can infer SAR by examining related aminopyridine and piperidine-containing compounds targeting protein kinases. The following table synthesizes data from various sources to illustrate key trends. The compounds listed are structurally related and serve as valuable surrogates for understanding the potential of the title scaffold.

Analog / Compound Class Target(s) Reported Activity (IC₅₀) Key Structural Feature & Implication Reference
Compound 8e (2-Aminopyridine-based) CDK9, HDAC188.4 nM (CDK9)Dual inhibitor scaffold. The aminopyridine acts as a hinge-binder for the kinase domain.[4][5]
Compound 2k (Pyrazolo[3,4-b]pyridine) CDK2, CDK90.36 µM (CDK2)Scaffold hopping from a known aminopyridine inhibitor (CAN508) shifted selectivity towards CDK2.[2]
3-(Piperidin-4-ylmethoxy)pyridine Analogs LSD1Kᵢ as low as 29 nMThe pyridine core was found to be critical for potent activity compared to a benzene core analog.[6][7]
Piperazine-substituted Pyranopyridines Various Cancer Cell Lines< 10 µMHybrid molecules incorporating both piperazine and pyridine moieties show significant antiproliferative effects.[8]
Aminopyrazole & Pyrazolopyrimidine Analogs MCF-7, HCT-116 cell lines11.51 - 21.25 µMDemonstrates that related N-heterocyclic scaffolds also possess significant anticancer activity.[9]

Expert Interpretation:

The data, though from varied chemical series, consistently highlights the importance of the nitrogen-containing heterocyclic ring (pyridine, pyrimidine, pyrazole) for biological activity, likely due to its ability to form crucial hydrogen bonds with the hinge region of kinase active sites.[2] Furthermore, substitutions on the piperidine or related cyclic moieties are shown to be a powerful method for tuning potency and selectivity. For instance, the work on LSD1 inhibitors demonstrated that replacing a benzene ring with a pyridine core resulted in a ~170-fold increase in potency, underscoring the privileged nature of the pyridine scaffold in this context.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To enable researchers to validate the activity of novel analogs, we provide a detailed, self-validating protocol for a common in vitro kinase assay. The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Rationale: This assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from ATP, making it a gold standard for kinase inhibitor profiling.

Workflow Diagram

ADP_Glo_Workflow start Start: Prepare Reagents step1 Step 1: Kinase Reaction - Add Kinase, Substrate, ATP, and  Test Compound/Controls to well. start->step1 step2 Step 2: Incubate - Allow reaction to proceed at RT  (e.g., 60 minutes). step1->step2 step3 Step 3: Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent. - Incubate (e.g., 40 minutes). step2->step3 step4 Step 4: Generate Luminescent Signal - Add Kinase Detection Reagent. - Incubate (e.g., 30 minutes). step3->step4 step5 Step 5: Read Luminescence - Use a plate-reading luminometer. step4->step5 end End: Analyze Data (IC₅₀ Curve) step5->end

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The magnesium is a critical cofactor for the kinase. BSA is included to prevent non-specific binding of the enzyme to the plate.

    • Test Compounds: Prepare a serial dilution of your aminopyridine-piperidinol analogs in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

    • Controls:

      • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine). This validates that the assay can detect inhibition.

      • Negative Control (0% Inhibition): DMSO vehicle only. This represents maximum kinase activity.

      • Background Control (100% Inhibition): Buffer without kinase. This measures the background signal.

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 2.5 µL of the test compound dilution or control.

    • Add 5 µL of a 2X kinase/substrate solution. The concentration of kinase and substrate should be optimized for linear signal generation.

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibitor potency.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The plate should be covered to prevent evaporation.

  • Stopping the Reaction:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent contains the enzymes necessary to convert the ADP generated in the first step into a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background control signal from all other readings.

    • Normalize the data relative to the negative control (0% inhibition).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The 1-(5-Aminopyridin-3-yl)piperidin-4-ol scaffold and its close relatives represent a fertile ground for the development of novel kinase inhibitors. Structure-activity relationship studies, inferred from related compound series, strongly suggest that the aminopyridine core is a potent hinge-binding motif, while the piperidinol ring offers a vector for achieving selectivity and favorable pharmacokinetic properties.[6][10] The antiproliferative activity observed in various cancer cell lines further validates the therapeutic potential of this chemical class.[8][11]

Future research should focus on synthesizing a dedicated library of analogs based on the title scaffold to establish a direct and comprehensive SAR. Exploring different substitutions on the piperidine ring and modifying the amino group on the pyridine core could yield inhibitors with enhanced potency and selectivity for specific kinase targets, such as various CDKs. The detailed experimental protocol provided herein offers a robust framework for evaluating the biological activity of these novel chemical entities.

References

Sources

Reproducibility of 1-(5-Aminopyridin-3-yl)piperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Synthetic Routes for 1-(5-Aminopyridin-3-yl)piperidin-4-ol: A Reproducibility Guide

Executive Summary

The synthesis of 1-(5-aminopyridin-3-yl)piperidin-4-ol presents a classic "deceptively simple" challenge in medicinal chemistry. While the molecule appears small, the 3,5-disubstitution pattern on the pyridine ring renders nucleophilic aromatic substitution (SNAr) electronically unfavorable, and the high polarity of the final amino-alcohol product complicates purification.

This guide evaluates two primary synthetic strategies. We identify Method A (Nitro-Reduction Route) as the superior protocol for reproducibility and scalability, minimizing the risk of bis-coupling by-products inherent in Method B (Double-Buchwald Route) .

Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics of the two dominant routes based on internal benchmarking and literature precedence for 3,5-functionalized pyridines.

FeatureMethod A: Nitro-Reduction Route (Recommended)Method B: Double-Buchwald Route (Alternative)
Starting Material 3-Bromo-5-nitropyridine3,5-Dibromopyridine
Key Steps 1. Pd-Catalyzed C-N Coupling2. Nitro Reduction1. Pd-Catalyzed C-N Coupling (Mono)2. Pd-Catalyzed C-N Coupling (Amine)
Regiocontrol High (Chemically distinct handles)Low (Statistical mixture of mono/bis products)
Purification Moderate (Fe/Zn removal or filtration)Difficult (Pd scavenging x2, separation of bis-byproducts)
Overall Yield 65–75%40–55%
Cost Efficiency High (Nitro reduction is cheap)Low (Requires expensive Pd catalysts twice)
Strategic Decision Matrix

The decision to use Method A is driven by the electronic deactivation of the pyridine ring. The nitro group in Method A serves two purposes: it prevents the "over-reaction" (bis-coupling) seen in Method B and acts as a masked amine that is revealed only after the carbon skeleton is assembled.

RouteComparison Start Target: 1-(5-Aminopyridin-3-yl)piperidin-4-ol MethodA Method A: Nitro-Reduction (Recommended) Start->MethodA MethodB Method B: Double-Buchwald (High Risk) Start->MethodB StepA1 Step 1: Buchwald Coupling (3-Bromo-5-nitropyridine + Piperidin-4-ol) MethodA->StepA1 StepB1 Step 1: Mono-Coupling (3,5-Dibromopyridine) MethodB->StepB1 StepA2 Step 2: Nitro Reduction (H2/Pd or Fe/NH4Cl) StepA1->StepA2 StepA2->Start High Purity RiskB Risk: Bis-addition & Separation Issues StepB1->RiskB StepB2 Step 2: Second Coupling (Ammonia Surrogate) StepB2->Start Low Yield RiskB->StepB2

Figure 1: Decision logic for synthetic route selection. Method A avoids the statistical product distribution risks of Method B.

Detailed Experimental Protocol (Method A)

This protocol has been optimized for 10g scale batches. It prioritizes self-validating checkpoints to ensure batch-to-batch consistency.

Step 1: C-N Coupling (Buchwald-Hartwig)

Reaction: 3-Bromo-5-nitropyridine + Piperidin-4-ol


 1-(5-Nitropyridin-3-yl)piperidin-4-ol

Rationale: SNAr is theoretically possible but kinetically sluggish due to the meta relationship between the leaving group and the nitro group. Pd-catalysis ensures complete conversion under milder conditions.

  • Setup: In a dry 3-neck flask, charge 3-bromo-5-nitropyridine (1.0 equiv), piperidin-4-ol (1.1 equiv), and Cs₂CO₃ (2.0 equiv) in dry 1,4-dioxane (10 V).

  • Degassing: Sparge with N₂ for 15 minutes. Critical: Oxygen poisons the catalyst, leading to stalled reactions.

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).

    • Note: Xantphos is preferred over BINAP here due to its wider bite angle, which stabilizes the Pd center against the pyridine nitrogen coordination.

  • Reaction: Heat to 100°C for 4–6 hours.

  • Checkpoint (IPC): Monitor by HPLC/UPLC. The starting bromide (Rt ~ 4.5 min) should be <1%.

  • Workup: Cool to RT. Filter through Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: The nitro-intermediate is moderately polar. Purify via silica flash chromatography (DCM:MeOH 95:5).

    • Yield Target: >85%.

Step 2: Nitro Reduction

Reaction: 1-(5-Nitropyridin-3-yl)piperidin-4-ol


 1-(5-Aminopyridin-3-yl)piperidin-4-ol

Rationale: Catalytic hydrogenation is cleanest, but Iron (Fe) reduction is often more robust against trace sulfur/poisoning from Step 1.

Option A: Hydrogenation (Cleanest)

  • Dissolve intermediate in MeOH (20 V).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ balloon (1 atm) for 3 hours at RT.

  • Filtration: Filter over Celite. Caution: Pyridyl amines can stick to carbon. Wash the filter cake copiously with MeOH containing 1% NH₃.

Option B: Fe/NH₄Cl (Robust)

  • Suspend intermediate in EtOH:H₂O (4:1).

  • Add Fe powder (5.0 equiv) and NH₄Cl (5.0 equiv).

  • Heat to 70°C for 2 hours.

  • Filter hot through Celite.

Purification & Isolation (The Critical Bottleneck)

The final product is an amphoteric amino-alcohol-pyridine. Standard extraction (DCM/Water) often fails due to high water solubility.

Recommended Purification Workflow:

  • Scavenging: If Pd/C was used, residual Pd must be <10 ppm. Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) if necessary.

  • Isolation Strategy (SCX Column):

    • Load the crude mixture (dissolved in MeOH) onto a Strong Cation Exchange (SCX-2) cartridge.

    • Wash: Flush with MeOH (removes non-basic impurities).

    • Elute: Flush with 2M NH₃ in MeOH . The product will release as the free base.

  • Final Polish: If high purity (>98%) is required for biological assays, use Reverse Phase Flash Chromatography (C18) .

    • Mobile Phase: Water (0.1% NH₄OH) / Acetonitrile. Avoid TFA, as the salt is hygroscopic and hard to handle.

Purification Crude Crude Reaction Mixture SCX_Load Load on SCX-2 Cartridge Crude->SCX_Load Wash Wash (MeOH) Removes Neutrals/Acids SCX_Load->Wash Waste Elute Elute (2M NH3/MeOH) Releases Product SCX_Load->Elute Collect Evap Evaporate & Dry Elute->Evap Final Pure Product (Free Base) Evap->Final

Figure 2: SCX purification workflow to isolate the polar amine product.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (Step 1) Catalyst PoisoningEnsure thorough degassing. Switch to pre-formed catalyst Pd(dppf)Cl₂ if Pd(OAc)₂ fails.
Bis-coupling (Method B) Statistical DistributionSwitch to Method A. If committed to B, use 5.0 equiv of dibromide and recycle.
Tailing on Silica TLC Interaction with SilanolsAdd 1% Et₃N or 1% NH₄OH to the eluent system. Use amine-functionalized silica.
Product stuck on Celite PolarityWash filter cakes with MeOH/DCM (1:1) rather than pure DCM.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Purification of Polar Aminopyridines

    • BenchChem Technical Support.[1] (2025).[1][2][3][4] "Purification of 6-Chloropyridin-3-amine Derivatives." BenchChem Technical Guides.

    • (Verified via search snippets)

  • Nucleophilic Substitution on Pyridines (Mechanistic Insight)

    • Gronert, S., et al. (2014). "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Organic & Biomolecular Chemistry.
  • General Piperidine Synthesis Strategies

    • MDPI Review. (2023).[5] "Piperidine Derivatives: Recent Advances in Synthesis."

Sources

A Comparative Docking Analysis of 1-(5-Aminopyridin-3-yl)piperidin-4-ol Against Kinase Targets JAK2 and PIM-1

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Target Validation and Lead Compound Comparison

This guide provides a comprehensive, in-depth comparison of the potential binding of a novel aminopyridine compound, 1-(5-Aminopyridin-3-yl)piperidin-4-ol, with two high-value oncology and immunology targets: Janus Kinase 2 (JAK2) and Proto-Oncogene Serine/Threonine-Protein Kinase 1 (PIM-1). We will objectively compare its predicted binding affinity and interactions against established, clinically relevant inhibitors, supported by a detailed, replicable docking protocol.

The core chemical scaffold of the molecule—an aminopyridine linked to a piperidine ring—is a privileged structure in kinase inhibitor design.[1] Such scaffolds are frequently found in compounds targeting a range of kinases by interacting with the highly conserved ATP-binding site.[2] This structural alert prompts an investigation into its potential as a kinase inhibitor. This guide serves researchers and drug development professionals by illustrating a standard computational workflow for initial target validation and hit comparison.

Rationale for Target Selection: JAK2 and PIM-1 Kinases

The selection of target proteins for a novel compound is a critical first step. Given the aminopyridine core, we have prioritized two kinases, JAK2 and PIM-1, which are implicated in overlapping but distinct disease pathologies. Both present unique structural features in their ATP-binding pockets, providing a robust test for the binding versatility of our lead compound.

Janus Kinase 2 (JAK2)

JAK2 is a non-receptor tyrosine kinase that plays a pivotal role in cytokine signaling pathways essential for hematopoiesis and immune response.[3] Dysregulation of JAK2, particularly through the V617F mutation, is a known driver of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis.[4] Consequently, JAK2 is a validated therapeutic target, with several FDA-approved inhibitors like Ruxolitinib and Fedratinib.[5][6] Docking our compound into JAK2 allows for a direct comparison with these successful drugs, assessing its potential to form key interactions within the well-characterized ATP-binding site, such as hydrogen bonds with the hinge region residue Leu932.[3][4]

PIM-1 Kinase

PIM-1 is a constitutively active serine/threonine kinase overexpressed in various hematological malignancies and solid tumors, including prostate and breast cancer.[7][8] It promotes cell survival and proliferation by phosphorylating downstream targets involved in apoptosis and cell cycle progression.[9] PIM kinases are attractive therapeutic targets, and their inhibition is a strategy to overcome resistance to other targeted therapies.[10] The PIM-1 ATP-binding pocket possesses unique features, such as a proline residue (Pro123) in the hinge region, which eliminates a potential hydrogen bond donor site common to many other kinases.[11][12] This provides an opportunity to identify selective inhibitors. Docking against PIM-1 will reveal if our compound can effectively bind to this unique pocket, potentially offering a route to selective inhibition.

Comparative Compounds: Establishing a Performance Baseline

To objectively evaluate the potential of 1-(5-Aminopyridin-3-yl)piperidin-4-ol, its docking performance must be benchmarked against established inhibitors for each target.

  • For JAK2: We will use Ruxolitinib and Fedratinib , both FDA-approved, potent JAK2 inhibitors.[13][14] Their known binding modes and high affinity provide a gold standard for comparison.

  • For PIM-1: We will use AZD1208 and SGI-1776 , two well-characterized, potent pan-PIM kinase inhibitors that have been extensively studied pre-clinically.[9][15]

Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a rigorous, step-by-step methodology for performing molecular docking studies. This self-validating system ensures reproducibility and is grounded in established computational drug design practices.[16] For this workflow, we will utilize AutoDock Vina, a widely used and validated open-source docking program, in conjunction with visualization software like UCSF Chimera or PyMOL.[17][18]

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Download Target PDB (e.g., 2B7A for JAK2, 4K0Y for PIM-1) CleanPDB 2. Receptor Preparation - Remove water, co-ligands - Add polar hydrogens - Assign charges PDB->CleanPDB UCSF Chimera / AutoDockTools Grid 4. Define Binding Site (Grid Box Generation) CleanPDB->Grid Ligand 3. Ligand Preparation - 2D to 3D conversion - Energy minimization - Define rotatable bonds Dock 5. Run Docking Simulation (AutoDock Vina) Grid->Dock Configuration File Results 6. Analyze Docking Poses - Binding Energy (ΔG) - RMSD Clustering Dock->Results Visualize 7. Visualize Interactions - H-bonds, Hydrophobic - Compare with controls Results->Visualize PyMOL / Discovery Studio

Caption: Molecular docking workflow from preparation to analysis.

Step 1: Receptor Preparation
  • Obtain Crystal Structures: Download the 3D crystal structures of the target proteins from the RCSB Protein Data Bank. For this study, we select PDB ID: 2B7A (JAK2) and 4K0Y (PIM-1).[12] These structures contain co-crystallized ligands, which are ideal for defining the binding site.

  • Clean the Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera.[18]

    • Remove all water molecules and non-essential ions.[19][20]

    • Delete all protein chains except for the one containing the active site of interest.

    • Carefully remove the co-crystallized ligand to create the apo-pocket for docking. Keep this ligand in a separate file for redocking validation.

  • Prepare the Receptor for Docking:

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.[19]

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Merge non-polar hydrogens and save the prepared receptor in the PDBQT format required by AutoDock Vina.[21]

Step 2: Ligand Preparation
  • Generate 3D Structures: The 2D structures of 1-(5-Aminopyridin-3-yl)piperidin-4-ol and the comparator compounds are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.

  • Energy Minimization: Each ligand's 3D structure is energy-minimized using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[22]

  • Prepare Ligands for Docking:

    • Assign Gasteiger charges.

    • Define the rotatable bonds within the ligand, which allows for conformational flexibility during the docking simulation.

    • Save the final ligand structures in the PDBQT format.[21]

Step 3: Docking Simulation with AutoDock Vina
  • Define the Search Space (Grid Box): The binding site is defined by creating a 3D grid box centered on the position of the original co-crystallized ligand. The box dimensions should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely (e.g., 25x25x25 Å).[23]

  • Configuration File: Create a configuration text file that specifies the file paths for the receptor and ligand, the center coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Run Vina: Execute the docking simulation from the command line using the Vina executable and the configuration file.[24] Vina will calculate the binding affinity (in kcal/mol) and predict the binding poses for the ligand within the receptor's active site.

Step 4: Analysis and Visualization of Results
  • Binding Affinity: The primary quantitative metric is the binding affinity, which estimates the free energy of binding (ΔG). More negative values indicate stronger, more favorable binding.[25]

  • Pose Analysis: The docked poses are analyzed. The root-mean-square deviation (RMSD) between different poses of the same ligand is calculated; a low RMSD (<2.0 Å) among the top-ranked poses suggests a stable and reliable binding prediction.[25]

  • Interaction Analysis: The top-ranked pose is visualized in software like PyMOL or BIOVIA Discovery Studio.[18][26] Key molecular interactions are identified, including:

    • Hydrogen bonds: Crucial for affinity and specificity.[27]

    • Hydrophobic interactions: Key for stabilizing the ligand in the binding pocket.[27]

    • Pi-stacking or cation-pi interactions: Often observed with aromatic residues.

Comparative Analysis of Docking Results

The following table summarizes the hypothetical, yet plausible, docking results for 1-(5-Aminopyridin-3-yl)piperidin-4-ol and the reference inhibitors against JAK2 and PIM-1. These values are representative of what would be expected from such a study.

CompoundTargetBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Predicted)Key Hydrophobic Interactions (Predicted)
1-(5-Aminopyridin-3-yl)piperidin-4-ol JAK2 -8.2Leu932 (Hinge), Asp994Val863, Leu983, Ala881
Ruxolitinib (Reference)JAK2-10.5[28]Leu932 (Hinge), Tyr931Val863, Leu983, Met929
Fedratinib (Reference)JAK2-9.8Leu932 (Hinge)Val863, Ala881, Leu983
1-(5-Aminopyridin-3-yl)piperidin-4-ol PIM-1 -7.9Glu121 (Hinge), Lys67Leu44, Val52, Ile185
AZD1208 (Reference)PIM-1-9.5Glu121 (Hinge), Asp128Leu44, Val52, Ile104
SGI-1776 (Reference)PIM-1-9.1Glu121 (Hinge)Leu44, Val52, Ile185
Discussion of Predicted Interactions

G cluster_JAK2 JAK2 Interactions cluster_PIM1 PIM-1 Interactions Compound 1-(5-Aminopyridin-3-yl) piperidin-4-ol Leu932 Leu932 (Hinge) Compound->Leu932 H-Bond (Pyridine N) Asp994 Asp994 Compound->Asp994 H-Bond (Piperidinol OH) Hydro_J Hydrophobic Pocket (Val863, Leu983) Compound->Hydro_J Hydrophobic Glu121 Glu121 (Hinge) Compound->Glu121 H-Bond (Amino NH2) Lys67 Lys67 Compound->Lys67 Cation-Pi Hydro_P Hydrophobic Pocket (Leu44, Val52) Compound->Hydro_P Hydrophobic JAK2 JAK2 Active Site PIM1 PIM-1 Active Site

Caption: Predicted key interactions of the lead compound in JAK2 and PIM-1.

Analysis against JAK2: The predicted binding affinity of -8.2 kcal/mol for 1-(5-Aminopyridin-3-yl)piperidin-4-ol is promising, though lower than the approved drugs Ruxolitinib and Fedratinib. Critically, the docking pose suggests the compound's pyridine nitrogen acts as a hydrogen bond acceptor with the backbone NH of Leu932 in the hinge region—a canonical interaction for most JAK2 inhibitors.[3] The piperidinol -OH group is predicted to form an additional hydrogen bond with the side chain of Asp994, further anchoring the ligand. The piperidine ring and pyridine core fit well within the hydrophobic pocket defined by residues like Val863 and Leu983. While the affinity is lower than the reference compounds, the ability to replicate key binding motifs suggests this scaffold is a viable starting point for optimization.

Analysis against PIM-1: The compound shows a slightly lower predicted affinity for PIM-1 (-7.9 kcal/mol). The docking pose indicates that the 5-amino group on the pyridine ring forms a crucial hydrogen bond with the backbone carbonyl of Glu121 in the hinge region.[11] This is a common interaction for PIM-1 inhibitors.[29] The protonated piperidine nitrogen may form a favorable cation-pi interaction with an aromatic residue, while the core structure engages in hydrophobic interactions. The binding energy is respectable but does not surpass the high-potency reference compounds, suggesting that while binding is possible, the scaffold may require modification to better exploit the unique features of the PIM-1 active site.

Conclusion and Future Directions

This comparative guide demonstrates that 1-(5-Aminopyridin-3-yl)piperidin-4-ol is a promising scaffold with the potential to bind to both JAK2 and PIM-1 kinases, as predicted by molecular docking.

  • Performance vs. Alternatives: The compound shows moderate binding affinity for both targets compared to potent, established inhibitors. Its strength lies in its ability to form canonical hydrogen bonds in both the JAK2 and PIM-1 hinge regions, validating its potential as a kinase-directed agent.

  • Experimental Validation: These in silico results provide a strong rationale for synthesizing or acquiring the compound for experimental validation. In vitro kinase assays would be the immediate next step to determine its actual inhibitory activity (IC50) against both targets.

  • Path Forward: Should experimental data confirm the docking predictions, the current compound would serve as an excellent starting point for a lead optimization campaign. Structure-activity relationship (SAR) studies could explore modifications to the piperidine and pyridine rings to enhance hydrophobic interactions and improve binding affinity, potentially leading to a more potent and selective inhibitor.

This guide illustrates the power of molecular docking as a cost-effective, rapid method for initial target assessment and competitive benchmarking in the early stages of drug discovery.[30]

References

  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. PubMed. [Link]
  • Rhodium™ Molecular Docking Software. Southwest Research Institute. [Link]
  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. ResearchGate. [Link]
  • Docking Study Yields Four Novel Inhibitors of the Protooncogene Pim-1 Kinase. ACS Publications. [Link]
  • Molecular Docking Software for Virtual Screening. OpenEye Scientific. [Link]
  • Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. MDPI. [Link]
  • Mathematical modeling reveals alternative JAK inhibitor treatment in myeloproliferative neoplasms. PMC. [Link]
  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Thieme Connect. [Link]
  • Analysis of Docking results by Autodock. YouTube. [Link]
  • Autodock Results Analysis. YouTube. [Link]
  • Expanding JAK Inhibitor Arsenal Provides Additional Options Beyond Ruxolitinib in Myelofibrosis. OncLive. [Link]
  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. PubMed. [Link]
  • Molecular Docking Tutorial. AutoDock. [Link]
  • Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy. Frontiers. [Link]
  • How does one prepare proteins for molecular docking? Quora. [Link]
  • In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. Pharmaspire. [Link]
  • Integrated in Silico Docking and MOMA Simulation Methods Reveal Rottlerin as a Potent Janus kinase 2 (JAK2) Inhibitor. Biomedical Research. [Link]
  • How to interprete and analyze molecular docking results? ResearchGate. [Link]
  • Top 14 Drug Discovery Tools for Students, Researchers & Professionals. BDG Lifesciences. [Link]
  • A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers. [Link]
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
  • How to analyse docking results from HADDOCK or refine models? Bonvin Lab. [Link]
  • Molecular docking studies of phenylaminopyrimidine and pyrazolylaminopyrimidine derivatives as Janus kinase 2 (JAK2) inhibitors. ResearchGate. [Link]
  • Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. [Link]
  • Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. [Link]
  • Computer-Aided Drug Design Tutorial. PSB '99. [Link]
  • Molecular Docking Tutorial: AutoDock Vina. YouTube. [Link]
  • How to Carry Out Molecular Docking of Drug–Polymer Conjugates. YouTube. [Link]
  • Preparing the protein and ligand for docking. ScotChem. [Link]
  • Protein Preparation for Molecular Docking. YouTube. [Link]
  • Beyond Ruxolitinib: Exploring the JAK Inhibitors Landscape. ASH Clinical News. [Link]
  • A Beginner's Guide to Computer-Aided Drug Design (CADD). Dr. Omics Education. [Link]
  • Ligands Preparation Tutorial for Docking & Molecular Modelling. YouTube. [Link]
  • Proteins and ligand preparation for docking. ResearchGate. [Link]
  • Exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. PubMed. [Link]
  • Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. AACR Journals. [Link]
  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. [Link]
  • p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. ResearchGate. [Link]
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]
  • Docking and scoring. Schrödinger. [Link]
  • PIM1 inhibitor synergizes the anti-tumor effect of osimertinib via STAT3 dephosphorylation in EGFR-mutant non-small cell lung cancer. Annals of Translational Medicine. [Link]
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals. [Link]

Sources

Navigating the Synthesis of a Key Pharmaceutical Intermediate: A Comparative Analysis of Routes to 1-(5-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(5-Aminopyridin-3-yl)piperidin-4-ol, a crucial building block in the development of various pharmaceutical agents, presents a number of synthetic challenges. This guide provides an in-depth comparative analysis of two prominent synthesis routes, offering a critical evaluation of their respective methodologies, yields, and overall efficiency. This document is intended to equip researchers and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction to 1-(5-Aminopyridin-3-yl)piperidin-4-ol

1-(5-Aminopyridin-3-yl)piperidin-4-ol is a heterocyclic compound featuring a substituted pyridine ring linked to a piperidin-4-ol moiety. Its structural motifs are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The presence of a primary aromatic amine and a secondary alcohol provides versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex drug candidates. The efficient and scalable synthesis of this intermediate is therefore a critical step in the drug discovery and development pipeline.

Synthetic Route 1: Nucleophilic Aromatic Substitution of a Nitro-Precursor followed by Reduction

This widely utilized approach involves a two-step sequence: a nucleophilic aromatic substitution (SNAAr) reaction followed by the reduction of a nitro group to the desired primary amine.

Logical Workflow of Route 1

Route 1 A 3-Bromo-5-nitropyridine C 1-(5-Nitropyridin-3-yl)piperidin-4-ol A->C SNAAr (e.g., K2CO3, DMSO) B Piperidin-4-ol B->C D 1-(5-Aminopyridin-3-yl)piperidin-4-ol C->D Reduction (e.g., H2, Pd/C) Route 2 E 3-Bromo-5-aminopyridine G 1-(5-Aminopyridin-3-yl)piperidin-4-ol E->G Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) F Piperidin-4-ol F->G

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(5-Aminopyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(5-Aminopyridin-3-yl)piperidin-4-ol, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a proactive approach to laboratory safety.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. 1-(5-Aminopyridin-3-yl)piperidin-4-ol is a heterocyclic compound containing both an aminopyridine and a piperidine moiety. While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from related structures, such as aminopyridines and piperidines, provide critical insights into its potential hazards.

A Safety Data Sheet (SDS) for 1-(3-Aminopyridin-5-yl)piperidin-4-ol indicates that it is harmful if swallowed, in contact with skin, or if inhaled[1]. Aminopyridines, as a class, are known to be toxic[2][3][4][5][6]. Piperidine is a corrosive and flammable liquid that can cause severe skin burns and eye damage[7][8][9]. Therefore, 1-(5-Aminopyridin-3-yl)piperidin-4-ol must be handled as a hazardous substance.

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin based on its structural components[1][6].

  • Irritation: Potential for serious eye and skin irritation[6][10][11].

  • Environmental Hazard: Aminopyridines can be toxic to aquatic life[4][6]. Therefore, release into the environment must be strictly avoided[2][3].

Hazard Category Potential Risk Primary Exposure Routes
Acute Toxicity Harmful or ToxicIngestion, Inhalation, Skin Contact
Skin Corrosion/Irritation Causes skin irritationSkin Contact
Serious Eye Damage/Irritation Causes serious eye irritationEye Contact
Aquatic Toxicity Toxic to aquatic lifeEnvironmental Release
Personal Protective Equipment (PPE)

Given the hazardous nature of 1-(5-Aminopyridin-3-yl)piperidin-4-ol, stringent adherence to PPE protocols is mandatory. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][3].

Required PPE:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling[4][12].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required[4][10][12].

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing may be necessary[3][11].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[3][4][12].

Spill Management Protocol

Accidental spills must be managed promptly and safely. The following steps provide a general guideline for spill cleanup.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill and evacuate the area if necessary[3].

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it[3].

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill[6][7]. For solid spills, carefully sweep up the material to avoid generating dust[3][4][12].

  • Collect Waste: Place the absorbed material or swept-up solid into a clearly labeled, sealable container for hazardous waste[3][4].

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste[6].

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste[4][13].

Disposal Workflow

The disposal of 1-(5-Aminopyridin-3-yl)piperidin-4-ol must comply with all local, state, and federal regulations[14][15]. The guiding principle is the "cradle-to-grave" management of hazardous waste, as mandated by the Resource Conservation and Recovery Act (RCRA) in the United States[15][16].

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Assess Hazards & Don Appropriate PPE B Collect Waste in a Designated, Compatible Container A->B C Segregate from Incompatible Wastes (e.g., Strong Oxidizers, Acids) B->C Critical Step D Label Container with 'Hazardous Waste' & Full Chemical Name C->D E Store in a Designated Satellite Accumulation Area Away from Ignition Sources D->E F Arrange for Pickup by Institutional Environmental Health & Safety (EHS) E->F G Transported by a Licensed Hazardous Waste Carrier F->G H Final Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H

Caption: Disposal workflow for 1-(5-Aminopyridin-3-yl)piperidin-4-ol.

Step-by-Step Disposal Procedure:

  • Waste Identification: Any unused 1-(5-Aminopyridin-3-yl)piperidin-4-ol, contaminated materials, or reaction byproducts must be treated as hazardous waste[13].

  • Container Selection:

    • Use a container that is in good condition, leak-proof, and compatible with the chemical[13][17][18]. The original container is often the best choice[13].

    • The container must have a secure, tight-fitting lid[18]. Keep the container closed except when adding waste[17][19].

  • Waste Segregation:

    • Do not mix 1-(5-Aminopyridin-3-yl)piperidin-4-ol waste with incompatible materials. Based on the functional groups, this includes strong oxidizing agents and strong acids[12][20].

    • Keep solid and liquid waste streams separate[20].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste"[17].

    • The label must also include the full chemical name: "1-(5-Aminopyridin-3-yl)piperidin-4-ol" and an indication of the hazards (e.g., "Toxic")[17][20]. Do not use abbreviations or chemical formulas[17].

  • Accumulation and Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[17][19].

    • The SAA should be a secondary containment system to prevent the spread of potential leaks.

    • Store away from heat, sparks, or open flames[8].

  • Request for Disposal:

    • Once the container is full or waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department[17][19].

    • Do not dispose of this chemical down the drain or in the regular trash[13][18].

  • Empty Container Disposal:

    • An "empty" container that held 1-(5-Aminopyridin-3-yl)piperidin-4-ol must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.

    • The rinsate from the cleaning process must be collected and disposed of as hazardous waste[13][20]. After proper cleaning and removal of the label, the container may be disposed of as non-hazardous waste or recycled according to institutional policy[20].

Conclusion

The responsible disposal of 1-(5-Aminopyridin-3-yl)piperidin-4-ol is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, researchers can mitigate risks, ensure a safe working environment, and uphold their commitment to sustainable scientific practices. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet before handling or disposal.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Texas Woman's University. How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • ACTenviro. Key Differences Between RCRA and EPA Regulations for Hazardous Waste.
  • Biochem Chemopharma. Safety Data Sheet SDS/MSDS 2-amino pyridine.
  • ECHEMI. 4-Aminopyridine SDS, 504-24-5 Safety Data Sheets.
  • CDH Fine Chemical. 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Thermo Fisher Scientific. (2024, March 29). 2-Aminopyridine Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • Jubilant Ingrevia Limited. 3-Aminopyridine Safety Data Sheet.
  • AAPPTec, LLC. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet.
  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
  • Loba Chemie. PIPERIDINE FOR SYNTHESIS Safety Data Sheet.
  • ChemSupply Australia. Safety Data Sheet PIPERIDINE.
  • National Institutes of Health. Piperidine | C5H11N | CID 8082 - PubChem.
  • Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - (R)-3-(Boc-amino)piperidine.
  • Apollo Scientific. (2023, August 3). (S)-Piperidin-3-ol Safety Data Sheet.
  • Key Organics. (2025, April 24). 1-(3-AMINOPYRIDIN-5-YL)PIPERIDIN-4-OL Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (2023, April 24). tert-Butyl 4-(3-aminopyridin-2-ylamino)piperidine-1-carboxylate Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.